molecular formula C16H21N3O4 B588791 Defluoro Linezolid-d3

Defluoro Linezolid-d3

カタログ番号: B588791
分子量: 322.37 g/mol
InChIキー: LEUDKGFPUHLJBJ-VSLDJYOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Defluoro Linezolid-d3, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 322.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Defluoro Linezolid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Defluoro Linezolid-d3 is a stable isotope-labeled analogue of Defluoro Linezolid, which itself is an impurity and key intermediate in the synthesis of Linezolid.[] Linezolid is a crucial oxazolidinone antibiotic effective against serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] The mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[5] Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research, particularly as internal standards for pharmacokinetic studies and quantitative analysis by mass spectrometry, ensuring accuracy and precision in bioanalytical assays. This guide details a representative synthesis pathway and outlines the essential characterization methods for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its non-labeled counterpart is provided below for comparative analysis.

Table 1: Physicochemical Data

PropertyThis compoundDefluoro Linezolid
CAS Number 1795786-92-3[6]556801-15-1[7]
Molecular Formula C₁₆H₁₈D₃N₃O₄[6]C₁₆H₂₁N₃O₄[7]
Molecular Weight 322.37 g/mol [6]319.36 g/mol [7]
Accurate Mass 322.172[6]319.153[7]
IUPAC Name 2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[6]N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[7]
SMILES [2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3[6]CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3[7]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be accomplished through a multi-step process adapted from established methods for Linezolid and its analogues.[8][9][10] The strategy involves the initial synthesis of the core defluoro-oxazolidinone structure followed by the introduction of the deuterated acetyl group in the final step.

Synthesis Workflow

G A 4-Morpholinylaniline (Starting Material) C N-Alkylation A->C B (R)-Epichlorohydrin B->C D N-[3-Chloro-2-(R)-hydroxypropyl] -4-morpholinylaniline C->D E Ring Cyclization (e.g., with CDI) D->E F (R)-5-(Chloromethyl)-3- (4-morpholinophenyl) oxazolidin-2-one E->F G Azide Substitution & Reduction or Phthalimide Substitution & Hydrazinolysis F->G H (S)-5-(Aminomethyl)-3- (4-morpholinophenyl) oxazolidin-2-one (Defluoro Amine Precursor) G->H J Deutero-Acetylation H->J I Acetic Anhydride-d6 I->J K This compound (Final Product) J->K G Start Synthesized This compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Isotopic Purity Start->MS NMR NMR Spectroscopy ('H, ¹³C) - Confirm Structure - Verify Deuteration Site Start->NMR HPLC HPLC Analysis - Determine Chemical Purity Start->HPLC FTIR FT-IR Spectroscopy - Identify Functional Groups Start->FTIR Result Characterized Product MS->Result NMR->Result HPLC->Result FTIR->Result G cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site (23S rRNA) Block Blocks fMet-tRNA binding A_site->Block mRNA mRNA Linezolid This compound Linezolid->A_site Binds to Domain V Inhibition Inhibition of Protein Synthesis Initiation Block->Inhibition

References

The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile — its absorption, distribution, metabolism, and excretion (ADME) — is critical for assessing its safety and efficacy. The precision and reliability of pharmacokinetic data are foundational to the decision-making process. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the superior choice.[1]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the mass spectrometer's source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.[2]

Advantages of Deuterated Standards Over Structural Analogs

The use of deuterated internal standards offers significant advantages over non-deuterated, or structural analog, internal standards, leading to more robust and reliable bioanalytical data.

FeatureDeuterated Internal StandardStructural Analog Internal Standard
Structural Similarity Chemically identical to the analyte, differing only in isotopic composition.Structurally similar but not identical to the analyte.
Chromatographic Behavior Co-elutes with the analyte, experiencing the same matrix effects.[3]May have different retention times, leading to differential matrix effects.
Extraction Recovery Virtually identical extraction efficiency to the analyte across various conditions.[4]Differences in physicochemical properties can lead to inconsistent recovery.[4]
Ionization Efficiency Similar ionization response in the mass spectrometer source.Can have significantly different ionization efficiencies.
Compensation for Variability Excellent correction for variability in sample preparation, injection volume, and instrument response.[5]Variable and often incomplete correction for analytical variability.
Regulatory Acceptance Strongly recommended by regulatory agencies like the FDA and EMA for mass spectrometric methods.[6][7]Acceptable if a SIL-IS is not available, but requires more rigorous validation to demonstrate reliability.[5]

Quantitative Performance Comparison

Empirical data consistently demonstrates the superior performance of bioanalytical methods using deuterated internal standards compared to those using structural analogs.

Table 1: Comparison of Assay Precision (%CV) with Deuterated vs. Analog Internal Standards
AnalyteInternal Standard TypeLow QC (%CV)Mid QC (%CV)High QC (%CV)
Kahalalide F Analog IS8.68.68.6
Deuterated IS 7.6 7.6 7.6
Sirolimus Analog IS7.6 - 9.77.6 - 9.77.6 - 9.7
Deuterated IS 2.7 - 5.7 2.7 - 5.7 2.7 - 5.7

Data compiled from published studies demonstrating improved precision with deuterated standards.[8]

Table 2: Comparison of Assay Accuracy (% Bias) with Deuterated vs. Analog Internal Standards
AnalyteInternal Standard TypeMean Accuracy (% Bias)
Kahalalide F Analog IS96.8%
Deuterated IS 100.3%

Data from a study on the anticancer agent kahalalide F, showing that the accuracy of the assay improved significantly with the use of a SIL internal standard.[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable pharmacokinetic data. The following outlines a typical workflow for the quantification of a drug in human plasma using a deuterated internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Materials and Reagents :

    • Analytically pure reference standards of the drug and its deuterated analog.

    • Blank human plasma (with the same anticoagulant as the study samples).

    • HPLC-grade methanol, acetonitrile, and water.

    • Formic acid or ammonium acetate for mobile phase modification.

  • Stock and Working Solutions Preparation :

    • Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]

    • Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.[2]

    • Prepare a working solution of the deuterated IS at a concentration that yields an appropriate response in the mass spectrometer.[2]

  • Sample Preparation Procedure :

    • To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.

    • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation :

    • UHPLC System (e.g., Waters ACQUITY, Agilent 1290).[9]

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo).[9]

  • Chromatographic Conditions :

    • LC Column : C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A : 0.1% Formic Acid in Water.[10]

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[10]

    • Flow Rate : 0.4 mL/min.[10]

    • Column Temperature : 40 °C.[10]

    • Injection Volume : 5 µL.[10]

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis :

    • Integrate the peak areas for the analyte and the deuterated IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological processes.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Bioanalytical Workflow Using a Deuterated Internal Standard.

G cluster_0 Sample Processing & Analysis cluster_1 Quantification Analyte Analyte Variability Analytical Variability (e.g., Extraction Loss, Ion Suppression) Analyte->Variability Deuterated_IS Deuterated IS Deuterated_IS->Variability Analyte_Response Analyte Response Variability->Analyte_Response IS_Response IS Response Variability->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Correction for Analytical Variability by a Deuterated IS.

G Glucose [6,6-2H2]Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate [3,3-2H2]Pyruvate GAP->Pyruvate Lactate [3,3-2H2]Lactate Pyruvate->Lactate LDH AcetylCoA [2,2-2H2]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Glutamate [4-2H]Glutamate alphaKG->Glutamate

Tracing Deuterium from Glucose through Glycolysis and the TCA Cycle.

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the harmonized International Council for Harmonisation (ICH) M10 guideline, advocate for the use of stable isotope-labeled internal standards in bioanalytical methods.[6][7] The guidelines emphasize that the IS should be as structurally similar to the analyte as possible, making a stable isotope-labeled version the most suitable choice.[11] The validation of the bioanalytical method must demonstrate selectivity, accuracy, precision, and stability, with specific acceptance criteria for each parameter.[12]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative bioanalysis in pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for experimental variability, leading to highly accurate and precise data.[13] This reliability is crucial for making informed decisions in drug development, from preclinical studies to clinical trials. While the initial investment in synthesizing a deuterated standard may be higher than for a structural analog, the long-term benefits of robust and defensible data far outweigh the cost. The adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of pharmacokinetic data.

References

Defluoro Linezolid-d3: A Technical Guide to Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and purity assessment for Defluoro Linezolid-d3, a deuterated analog of a Linezolid impurity. The information compiled is essential for researchers engaged in the development, quality control, and mechanistic studies of oxazolidinone antibiotics.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis for this compound is not publicly available, this section presents a summary of typical analytical data based on information for closely related compounds and common industry practices.

Table 1: Chemical and Physical Data for this compound

ParameterSpecification
Chemical Name 2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
CAS Number 1795786-92-3
Molecular Formula C₁₆H₁₈D₃N₃O₄
Molecular Weight 322.37 g/mol
Appearance A solid
Solubility Soluble in DMF and DMSO

Table 2: Representative Purity and Analytical Data

TestMethodRepresentative Specification
Purity HPLC≥95%
Identity ¹H NMRConforms to structure
Identity Mass SpectrometryConforms to molecular weight
Isotopic Purity Mass Spectrometry≥99% deuterated forms (d₁-d₃)
Residual Solvents GC-HSTo be reported
Water Content Karl Fischer TitrationTo be reported

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A common method for assessing the purity of Linezolid and its impurities is reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the chromophore, often around 254 nm.

  • Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

  • Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns of the observed protons are compared with the expected signals for the this compound structure. The absence of the signal corresponding to the acetyl methyl protons and the presence of a deuterated signal confirms the isotopic labeling.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Confirmation

Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 322.37. The isotopic distribution of the molecular ion peak is analyzed to confirm the high enrichment of the deuterium isotope.

Visualizations

Mechanism of Action of Linezolid

Linezolid, the parent compound of this compound, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] It specifically binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[3][4] This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[2]

Linezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 50S_subunit 50S Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 50S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->Initiation_Complex_Formation tRNA Initiator tRNA tRNA->Initiation_Complex_Formation Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Inhibition Inhibition Linezolid->Inhibition Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex_Formation->Protein_Synthesis Inhibition->Initiation_Complex_Formation

Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.

Analytical Workflow for Purity and Identity

The following diagram illustrates a typical workflow for the analysis of a this compound reference standard.

Analytical_Workflow HPLC HPLC Analysis Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment NMR NMR Spectroscopy Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS Mass Spectrometry Molecular_Weight_Identity Molecular Weight & Isotopic Purity MS->Molecular_Weight_Identity CoA Certificate of Analysis Purity_Assessment->CoA Structural_Confirmation->CoA Molecular_Weight_Identity->CoA Sample Sample Sample->NMR Sample->MS

Caption: Analytical workflow for this compound characterization.

References

A Technical Guide to Commercial Sourcing of Defluoro Linezolid-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial suppliers of Defluoro Linezolid-d3, a critical labeled internal standard for bioanalytical and drug metabolism studies. The information presented herein is intended to assist researchers in sourcing high-quality material for their scientific investigations.

Introduction

This compound is the deuterated form of Defluoro Linezolid, a known impurity and metabolite of the oxazolidinone antibiotic, Linezolid. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies of Linezolid. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for the products available from these vendors. Researchers are advised to visit the suppliers' websites for the most current information and to request a certificate of analysis for detailed lot-specific data.

SupplierProduct/Catalog No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Pharmaffiliates PA STI 0249801795786-92-3C₁₆H₁₈D₃N₃O₄322.37Information not readily available
LGC Standards TRC-D2288021795786-92-3C₁₆H₁₈D₃N₃O₄322.37Information not readily available
MedChemExpress HY-141758S1795786-92-3C₁₆H₁₈D₃N₃O₄322.37Information not readily available

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific use of this compound are not extensively published as it is a research chemical used in the development of custom analytical assays. However, its application as an internal standard in the quantification of Linezolid and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established.

A general workflow for such an application is as follows:

  • Preparation of Stock Solutions: A stock solution of this compound is prepared in an appropriate organic solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known amounts of a non-labeled Linezolid standard and a fixed concentration of the this compound internal standard into the biological matrix of interest (e.g., plasma, urine, tissue homogenate).

  • Sample Preparation: An aliquot of the study sample (e.g., plasma from a dosed animal) is taken, and a known amount of the this compound internal standard solution is added. The sample is then processed to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis: The processed sample is injected into an LC-MS/MS system. The chromatographic conditions are optimized to separate Linezolid and this compound from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte (Linezolid) and the internal standard (this compound).

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample, standard, and quality control. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Linezolid in the study samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Sourcing and Utilizing this compound

The following diagram illustrates a typical workflow for a research project involving the procurement and application of this compound.

G cluster_sourcing Sourcing Phase cluster_research Research Phase Identify Suppliers Identify Suppliers Compare Specifications Compare Specifications Identify Suppliers->Compare Specifications Gather Data Sheets Request Quotation Request Quotation Compare Specifications->Request Quotation Select Vendor(s) Procure Material Procure Material Request Quotation->Procure Material Issue Purchase Order Method Development Method Development Procure Material->Method Development Receive & Qualify Standard Sample Analysis Sample Analysis Method Development->Sample Analysis Validated Assay Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Generate Raw Data

Caption: Workflow for sourcing and research use of this compound.

Metabolic Pathway of Linezolid

While a specific signaling pathway involving this compound is not applicable as it is an analytical standard, understanding the metabolic pathway of the parent drug, Linezolid, is crucial for its use in research. Linezolid undergoes oxidation of the morpholine ring, leading to the formation of two major inactive metabolites. Defluoro Linezolid itself is an impurity that can also be metabolized.

G Linezolid Linezolid Metabolite_A PNU-142586 (Aminoethoxyacetic acid derivative) Linezolid->Metabolite_A Oxidation Metabolite_B PNU-142300 (Hydroxyethylglycine derivative) Linezolid->Metabolite_B Oxidation Defluoro_Linezolid Defluoro Linezolid (Impurity/Metabolite) Metabolites Metabolites Defluoro_Linezolid->Metabolites Potential Metabolism

Caption: Simplified metabolic pathway of Linezolid.

An In-Depth Technical Guide to the Isotopic Labeling of Linezolid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the antibiotic Linezolid and its derivatives. It covers synthetic methodologies, quantitative data from key studies, and relevant biological pathways, offering a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction to Isotopic Labeling of Linezolid

Isotopic labeling is a critical technique in drug development, enabling the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME). By replacing one or more atoms in the Linezolid molecule with their heavier, non-radioactive (e.g., ²H or ¹³C) or radioactive (e.g., ¹⁴C) isotopes, researchers can trace the drug's fate in biological systems. This guide focuses on the practical aspects of preparing and utilizing isotopically labeled Linezolid.

Synthesis of Isotopically Labeled Linezolid

The synthesis of isotopically labeled Linezolid typically involves the introduction of the isotopic label at a late stage to maximize efficiency and minimize the handling of isotopic materials. The N-acetyl group of Linezolid is a common site for isotopic labeling.

Synthesis of Deuterated Linezolid ([²H₃]-Linezolid)

Deuterated Linezolid, specifically with deuterium atoms on the N-acetyl methyl group ([²H₃]-Linezolid), is widely used as an internal standard in quantitative bioanalysis by mass spectrometry.

Experimental Protocol: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide-d₃

A common approach involves the acylation of the amine precursor of Linezolid with a deuterated acetylating agent.

  • Preparation of the Amine Precursor: The synthesis of the key amine intermediate, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine, can be achieved through various published routes starting from 3-fluoro-4-morpholinoaniline and (R)-epichlorohydrin.

  • Deuterated Acetylation:

    • Dissolve the amine precursor in a suitable solvent such as ethyl acetate.

    • Add a deuterated acetylating agent, for example, acetic anhydride-d₆ or acetyl-d₃ chloride, dropwise at a controlled temperature, often at 0-5°C. .

    • The reaction is typically stirred for 1-2 hours at room temperature.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated.

    • The crude [²H₃]-Linezolid is then collected by filtration, washed with a suitable solvent, and dried.

  • Purification: The product can be further purified by recrystallization from a solvent like methanol or by column chromatography to achieve high chemical and isotopic purity.

Synthesis of ¹³C-Labeled Linezolid ([¹³C]-Linezolid)

¹³C-labeled Linezolid is valuable for mechanistic studies and as a non-radioactive tracer in metabolic investigations. Labeling is often incorporated into the N-acetyl group.

Experimental Protocol: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide-[acetyl-¹³C₂]

  • Preparation of the Amine Precursor: As with the deuterated analog, the synthesis begins with the preparation of the amine precursor.

  • ¹³C-Acetylation:

    • The amine precursor is dissolved in an appropriate solvent.

    • A ¹³C-labeled acetylating agent, such as [¹³C₂]-acetic anhydride or [¹³C₂]-acetyl chloride, is added to the solution.

    • The reaction conditions (temperature, time) are similar to those for deuteration.

  • Purification: Purification is carried out using standard techniques like recrystallization or chromatography to isolate the pure ¹³C-labeled product.

Synthesis of ¹⁴C-Labeled Linezolid ([¹⁴C]-Linezolid)

[¹⁴C]-Linezolid is the tracer of choice for quantitative ADME studies in both preclinical and clinical settings, allowing for sensitive detection and mass balance determination. The ¹⁴C label is typically introduced into a metabolically stable position. A common strategy involves labeling the N-acetyl group.

Experimental Protocol: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)[¹⁴C]acetamide

  • Preparation of the Amine Precursor: The synthesis starts with the non-labeled amine precursor of Linezolid.

  • ¹⁴C-Acetylation:

    • The amine precursor is reacted with a [¹⁴C]-labeled acetylating agent, such as [1-¹⁴C]acetic anhydride or [1-¹⁴C]acetyl chloride. This reaction is typically performed on a small scale in a well-ventilated fume hood due to the radioactive nature of the reagent.

    • The reaction is carried out in a suitable solvent, and the conditions are optimized to ensure high incorporation of the radiolabel.

  • Purification: Purification of [¹⁴C]-Linezolid is crucial to remove any unreacted starting materials and radiochemical impurities. This is typically achieved by preparative high-performance liquid chromatography (HPLC). The purity and specific activity of the final product are determined by analytical HPLC with radiometric detection and liquid scintillation counting.

Quantitative Data for Isotopically Labeled Linezolid

The following tables summarize key quantitative data related to the synthesis and use of isotopically labeled Linezolid.

Isotopic LabelLabeled PositionChemical PurityIsotopic Enrichment/PurityOverall YieldReference
²H₃ N-acetyl methyl>95%>98%Not specifiedCommercial Supplier Data
¹⁴C N-acetylHigh (purified by HPLC)Not specifiedNot specifiedSlatter et al., 2001[1]

Table 1: Synthesis and Purity of Isotopically Labeled Linezolid.

Study ParameterValueReference
Administered Dose ([¹⁴C]Linezolid) 500 mg (100 µCi)Slatter et al., 2001[1]
Mean Recovery of Radioactivity (Urine) 83.9 ± 3.3%Slatter et al., 2001[1]
Mean Recovery of Radioactivity (Feces) 9.9 ± 3.4%Slatter et al., 2001[1]
Linezolid in Plasma (% of Radioactivity AUC) ~78% (male), ~93% (female)Slatter et al., 2001[1]
Metabolite PNU-142586 in Plasma (% of Radioactivity AUC) ~26% (male), ~9% (female)Slatter et al., 2001[1]
Metabolite PNU-142300 in Plasma (% of Radioactivity AUC) ~7% (male), ~4% (female)Slatter et al., 2001[1]

Table 2: Key Data from a Human ADME Study with [¹⁴C]Linezolid.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important processes related to the isotopic labeling and study of Linezolid.

General Synthetic Workflow for Labeled Linezolid

G cluster_start Starting Materials 3_fluoro_4_morpholinoaniline 3-Fluoro-4- morpholinoaniline Amine_Precursor Linezolid Amine Precursor 3_fluoro_4_morpholinoaniline->Amine_Precursor R_epichlorohydrin (R)-Epichlorohydrin R_epichlorohydrin->Amine_Precursor Labeled_Linezolid Isotopically Labeled Linezolid Amine_Precursor->Labeled_Linezolid Labeled_Reagent Isotopically Labeled Acetylating Agent ([²H₃], [¹³C], [¹⁴C]) Labeled_Reagent->Labeled_Linezolid Purification Purification (Recrystallization/HPLC) Labeled_Linezolid->Purification Final_Product Pure Labeled Linezolid Purification->Final_Product

General synthetic workflow for isotopically labeled Linezolid.
Workflow for a Human ADME Study with [¹⁴C]-Linezolid

G Dosing Administer single oral dose of [¹⁴C]-Linezolid to healthy human subjects Sample_Collection Collect blood, urine, and feces samples over time Dosing->Sample_Collection Radioactivity_Measurement Measure total radioactivity in samples (LSC) Sample_Collection->Radioactivity_Measurement Metabolite_Profiling Profile radioactive components in plasma, urine, and feces (HPLC with radiometric detection) Sample_Collection->Metabolite_Profiling Data_Analysis Determine pharmacokinetic parameters and mass balance Radioactivity_Measurement->Data_Analysis Structure_Elucidation Identify structures of metabolites (LC-MS, NMR) Metabolite_Profiling->Structure_Elucidation Metabolite_Profiling->Data_Analysis Structure_Elucidation->Data_Analysis

Workflow of a human ADME study using [¹⁴C]-Linezolid.
Metabolic Pathway of Linezolid

G Linezolid Linezolid Metabolite_A Metabolite A (PNU-142300) (Aminoethoxyacetic acid derivative) Linezolid->Metabolite_A Oxidation of Morpholine Ring Metabolite_B Metabolite B (PNU-142586) (Hydroxyethylglycine derivative) Linezolid->Metabolite_B Oxidation of Morpholine Ring Excretion Urinary and Fecal Excretion Linezolid->Excretion Unchanged Drug Metabolite_A->Excretion Metabolite_B->Excretion

Major metabolic pathways of Linezolid.

Conclusion

The isotopic labeling of Linezolid is a fundamental tool for elucidating its pharmacokinetic and metabolic profile. This guide has provided an overview of the synthetic strategies for preparing deuterated, ¹³C-, and ¹⁴C-labeled Linezolid, along with key quantitative data from ADME studies. The provided workflows and pathways offer a clear visual representation of these complex processes, aiding researchers in the design and interpretation of their studies involving this important antibiotic. As research into oxazolidinone antibiotics continues, the application of isotopic labeling will remain indispensable for the development of new and improved therapeutic agents.

References

Understanding the Mass Shift of Defluoro Linezolid-d3 vs. Linezolid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind the observed mass shift between Defluoro Linezolid-d3 and its parent compound, Linezolid. A comprehensive understanding of this mass difference is critical for the accurate interpretation of mass spectrometry data in pharmacokinetic studies, metabolite identification, and bioanalytical assays. This document provides a detailed breakdown of the molecular modifications, quantitative data, and the underlying mass spectrometry principles.

Core Molecular Differences and Their Impact on Mass

The mass shift between Linezolid and this compound arises from two specific structural modifications: the substitution of a fluorine atom with a hydrogen atom (defluorination) and the replacement of three hydrogen atoms with three deuterium atoms (deuteration). These alterations are intentionally introduced to create an isotopically labeled internal standard, which is essential for precise quantification in mass spectrometry-based bioanalysis.[1][2][3]

Defluorination

The prefix "defluoro" indicates the removal of a fluorine atom from the Linezolid structure and its replacement by a hydrogen atom. This seemingly simple substitution results in a significant change in the monoisotopic mass of the molecule.

Deuteration

The "-d3" suffix signifies that three hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. Deuterium (²H or D) contains one proton and one neutron, whereas protium (the most common isotope of hydrogen, ¹H) contains only a proton. This difference in neutron number leads to a predictable increase in mass for each substitution. Deuterated compounds are ideal as internal standards in mass spectrometry because they exhibit nearly identical chemical and chromatographic behavior to the analyte but are distinguishable by their mass-to-charge ratio (m/z).[2][3]

Quantitative Analysis of the Mass Shift

The precise mass shift is the net result of the mass changes from defluorination and deuteration. The following tables provide a clear comparison of the molecular formulas, and molecular weights of Linezolid, Linezolid-d3, and this compound.

Table 1: Molecular Properties of Linezolid and Its Isotopologues
CompoundMolecular FormulaMolecular Weight ( g/mol )
LinezolidC₁₆H₂₀FN₃O₄337.35[4][5][6][7][8]
Linezolid-d3C₁₆H₁₇D₃FN₃O₄340.37[9][10][11]
This compoundC₁₆H₁₈D₃N₃O₄322.37[12]
Table 2: Calculation of the Theoretical Mass Shift
ModificationAtomic Mass Change (amu)Contribution to Total Mass Shift (amu)
Defluorination
Removal of Fluorine (F)-18.9984-18.9984
Addition of Hydrogen (H)+1.0078+1.0078
Deuteration (d3)
Removal of 3 Hydrogens (3 x H)-3.0234-3.0234
Addition of 3 Deuteriums (3 x D)+6.0423+6.0423
Total Theoretical Mass Shift -14.9717

The calculated theoretical mass shift of approximately -14.97 amu aligns with the observed difference in the molecular weights of Linezolid (337.35 g/mol ) and this compound (322.37 g/mol ), which is 14.98 g/mol .

Experimental Context: The Role in Bioanalysis

This compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Linezolid in biological matrices such as plasma or serum.[13][14][15] The use of a stable isotope-labeled internal standard is a gold-standard practice that corrects for variability in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the analytical method.[1][2][16]

Experimental Workflow for Linezolid Quantification using LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis biological_sample Biological Sample (e.g., Plasma) add_is Addition of This compound (IS) biological_sample->add_is Spiking protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation Injection esi Electrospray Ionization (ESI) lc_separation->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid MRM Transitions ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 peak_integration Peak Area Integration ms2->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: LC-MS/MS workflow for Linezolid quantification.

Logical Relationship of Molecular Modifications to Mass Shift

mass_shift_logic cluster_modifications Structural Modifications linezolid Linezolid (C16H20FN3O4) MW: 337.35 defluorination Defluorination (-F, +H) linezolid->defluorination deuteration Deuteration (-3H, +3D) linezolid->deuteration defluoro_linezolid_d3 This compound (C16H18D3N3O4) MW: 322.37 mass_shift Resultant Mass Shift ~ -15 amu defluoro_linezolid_d3->mass_shift Compared to Linezolid defluorination->defluoro_linezolid_d3 deuteration->defluoro_linezolid_d3

Caption: Origin of the mass shift in this compound.

Conclusion

The mass shift observed between this compound and Linezolid is a direct and predictable consequence of the intentional structural modifications of defluorination and deuteration. This mass difference is fundamental to the utility of this compound as an effective internal standard in quantitative bioanalytical methods. A thorough understanding of these principles is paramount for researchers and scientists working in drug development and clinical pharmacology to ensure the generation of accurate and reliable data.

References

Navigating the Safe Handling of Defluoro Linezolid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and safety protocols for novel chemical entities are paramount. This in-depth technical guide outlines the essential safety and handling guidelines for Defluoro Linezolid-d3, a labeled analogue of a defluorinated impurity of the antibiotic Linezolid.

Due to the limited availability of specific safety data for this compound, this guide is primarily based on information from the safety data sheets (SDS) of the closely related compounds, Linezolid and Linezolid-d3. It is crucial to handle this compound with the assumption that it shares similar toxicological and chemical properties with its parent compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), Linezolid-d3 is classified with the following hazards. It is prudent to assume this compound carries similar risks.[1]

GHS Pictograms:

  • Health Hazard: GHS08

  • Harmful: GHS07

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H372: Causes damage to organs through prolonged or repeated exposure.[1][2]

Physical and Chemical Properties

PropertyData (Linezolid/Linezolid-d3)
Molecular Formula C16H17D3FN3O4 (Linezolid-d3)
Molecular Weight 340.4 g/mol (Linezolid-d3)
Appearance Solid[3]
Solubility DMF: 10 mg/mL, DMSO: 20 mg/mL (Linezolid-d3)[3]
Storage Temperature -20°C[3]
Stability ≥ 4 years (Linezolid-d3 at -20°C)[3]

Experimental Protocols: Safe Handling and Personal Protection

Given the hazardous nature of the compound, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166.[4]

  • Hand Protection: Use protective gloves. Nitrile rubber with a thickness of >0.11 mm is recommended, offering a breakthrough time of >480 minutes.[5] Always inspect gloves before use.[4]

  • Body Protection: Wear long-sleeved clothing.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Use local exhaust ventilation to control airborne dust.[5]

  • Ensure adequate ventilation, especially in confined areas.[4]

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Keep away from food, drink, and animal feeding stuffs.[2][4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly before breaks and after handling.[2][4]

  • Remove and wash contaminated clothing before reuse.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Swallowed: Immediately call a doctor.[1] Do not induce vomiting unless directed by medical personnel.[6]

  • In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation persists, call a physician.[4]

  • In Case of Eye Contact: Rinse opened eye for several minutes under running water.[1] If symptoms persist, consult a doctor.[1]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[6]

Storage and Disposal

Storage:

  • Store in a tightly sealed receptacle.[1]

  • The recommended storage temperature is -20°C for long-term stability.[3]

  • Store in a dry place.[2][5]

Disposal:

  • Must not be disposed of together with household garbage.[1]

  • Do not allow the product to reach the sewage system.[1]

  • Disposal must be made according to official regulations.[1]

Visualizing Safety Workflows and Hazard Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate a standard laboratory safety workflow and the logical relationships of its potential hazards.

G Standard Laboratory Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Carefully to Minimize Dust Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Decontaminate_Surfaces Decontaminate Work Surfaces Dissolve_Compound->Decontaminate_Surfaces Dispose_Waste Dispose of Waste in Designated Containers Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands G Hazard Relationship Diagram for this compound (Inferred) cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Compound This compound Ingestion Ingestion Compound->Ingestion Inhalation Inhalation Compound->Inhalation Skin_Contact Skin Contact Compound->Skin_Contact Eye_Contact Eye Contact Compound->Eye_Contact Harmful_Swallowed Harmful if Swallowed (H302) Ingestion->Harmful_Swallowed Organ_Damage Damage to Organs (Repeated Exposure) (H372) Ingestion->Organ_Damage Harmful_Inhaled Harmful if Inhaled (H332) Inhalation->Harmful_Inhaled Inhalation->Organ_Damage Skin_Irritation Causes Skin Irritation (H315) Skin_Contact->Skin_Irritation Skin_Contact->Organ_Damage Serious_Eye_Irritation Causes Serious Eye Irritation (H319) Eye_Contact->Serious_Eye_Irritation

References

Methodological & Application

Protocol for the Quantification of Linezolid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Therapeutic drug monitoring of linezolid is crucial to ensure efficacy and minimize toxicity. This document provides a detailed protocol for the quantification of linezolid in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (Linezolid-d3).

Principle

This method involves the extraction of linezolid and its deuterated internal standard (Linezolid-d3) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental

Materials and Reagents
  • Linezolid reference standard

  • Linezolid-d3 internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[2]

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 200 µL of the internal standard solution (Linezolid-d3 in acetonitrile).[2]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 (100 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
2.0
2.5
2.6
4.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions Analyte
Linezolid
Linezolid-d3
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Method Validation

The method was validated according to regulatory guidelines, and the results are summarized below.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 50.0 µg/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[3]
Intra-day Precision (%CV) < 15%[3]
Inter-day Precision (%CV) < 15%[3]
Accuracy (% Recovery) 85 - 115%[3]
Extraction Recovery > 85%

Quantitative Data Summary

The following tables present a summary of quantitative data from various studies for the analysis of linezolid in human plasma.

Table 4: Linearity and Sensitivity of Linezolid Assays

Linearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)Reference
0.1 - 200.1> 0.99[4]
0.1 - 500.1≥ 0.99[]
0.13 - 320.13Not Reported[6]
0.75 - 500.750.9991[1]

Table 5: Accuracy and Precision of Linezolid Assays

Concentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
QC Low, Mid, High5.1 - 11.45.1 - 11.497.5 - 114.0[4]
QC Low, Mid, High< 15< 1597 - 112[]
0.38 - 16.0< 7.3< 7.3< 6% (inaccuracy)[6]
QC Low, Mid, High< 3.56< 4.6391.25 - 98.28[1]

Visualizations

G Experimental Workflow for Linezolid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Human Plasma Add_IS Add 200 µL Linezolid-d3 in Acetonitrile Plasma->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Peak Area Ratio (Linezolid/Linezolid-d3) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for the quantification of Linezolid in human plasma.

G Mechanism of Action of Linezolid cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Initiates Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Inhibition Inhibition Linezolid->Inhibition Inhibition->70S_complex Prevents formation Inhibition->Protein_Synthesis Blocks

Caption: Linezolid inhibits bacterial protein synthesis.[4][][7]

References

Application Note: Development of a Bioanalytical Method for Linezolid in Human Plasma Using Defluoro Linezolid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. Accurate quantification of Linezolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive bioanalytical method for the determination of Linezolid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Defluoro Linezolid-d3, a stable isotope-labeled analogue of a known Linezolid impurity, as an internal standard (IS) to ensure accuracy and precision.

Chemical Structures

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Linezolid C₁₆H₂₀FN₃O₄337.35
This compound (Internal Standard) C₁₆H₁₈D₃N₃O₄322.37

Experimental Protocols

Materials and Reagents
  • Linezolid reference standard (>98% purity)

  • This compound internal standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method

3.3.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C

3.3.2. Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The proposed MRM transitions are listed below. Note: The MRM transitions for this compound are predicted based on the known fragmentation of Linezolid and require experimental confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Linezolid 338.1296.110020
This compound (IS) 323.4281.410020
Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving Linezolid and this compound in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound stock solution.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[1][2][3] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Linearity Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% of the nominal concentration (±20% for LLOQ) for QC samples at low, medium, and high concentrations.[4][5]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term).

Data Presentation

Table 1: Calibration Curve Data (Example)

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
10.012 ± 0.001102.5
50.061 ± 0.00498.8
200.245 ± 0.015101.2
1001.230 ± 0.07599.5
5006.150 ± 0.350100.8
100012.350 ± 0.700100.2

Table 2: Accuracy and Precision Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
LLOQ1105.38.2103.59.8
Low1597.86.599.17.2
Medium150101.54.1100.85.5
High80099.23.599.74.3

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma 50 µL Human Plasma is_addition Add 150 µL IS in Acetonitrile plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant hplc_vial HPLC Vial lc_ms Inject into LC-MS/MS hplc_vial->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq peak_integration Peak Integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the bioanalytical method.

Fragmentation_Pathway cluster_linezolid Linezolid Fragmentation cluster_is This compound Fragmentation (Proposed) linezolid_precursor Linezolid [M+H]⁺ m/z 338.1 linezolid_product Product Ion m/z 296.1 linezolid_precursor->linezolid_product -42 Da loss1 Loss of -CH₂NHCOCH₃ is_precursor This compound [M+H]⁺ m/z 323.4 is_product Product Ion m/z 281.4 is_precursor->is_product -42 Da loss2 Loss of -CH₂NHCOCD₃

References

Application Notes and Protocols for Linezolid Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail various sample preparation techniques for the quantitative analysis of the antibiotic Linezolid in human urine. The following protocols are designed to assist researchers in selecting and implementing the most suitable method for their analytical needs, ensuring accurate and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria.[1] Accurate measurement of Linezolid concentrations in urine is crucial for understanding its excretion profile and for dose adjustments in specific patient populations.[1][2] Sample preparation is a critical step to remove interfering substances from the urine matrix, thereby enhancing the sensitivity and reliability of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4][5] This document outlines four common sample preparation techniques: Simple Dilution, Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on the required sensitivity, sample throughput, and the analytical instrumentation available. The following table summarizes key quantitative parameters for the described techniques to facilitate comparison.

ParameterSimple DilutionProtein PrecipitationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery >93%[3]>95%79% - 104%[4]~77%[6]
Lower Limit of Quantification (LOQ) 4.7 mg/L[3]~0.5 µg/mL0.06 ng/mL - 25 µg/mL[4]Not explicitly stated for Linezolid in urine
Matrix Effect MinimalCan be significantReducedReduced
Throughput HighHighMediumLow to Medium
Cost per Sample LowLowHighMedium
Complexity LowLowHighMedium

Experimental Protocols

Simple Dilution

This method is the most straightforward and is suitable for urine samples where high concentrations of Linezolid are expected and the analytical method is sufficiently selective.

Principle: The urine sample is diluted with an aqueous buffer to reduce the concentration of matrix components prior to injection into the analytical system.

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample for 10-15 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 10,000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 900 µL of an aqueous buffer solution (e.g., sodium acetate buffer, pH 3.7) to the aliquot.[3]

  • Vortex the mixture for 10-15 seconds.

  • Transfer the diluted sample to an autosampler vial for analysis.

Diagram of Simple Dilution Workflow:

G Simple Dilution Workflow urine Urine Sample vortex1 Vortex urine->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Buffer supernatant->dilute vortex2 Vortex dilute->vortex2 analysis Inject for Analysis vortex2->analysis

Caption: A simple workflow for preparing urine samples by dilution.

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing proteins from biological samples. While urine typically has a lower protein concentration than plasma or serum, this method can be effective in removing interfering proteins, especially in pathological samples.

Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the urine sample to precipitate proteins, which are then removed by centrifugation.

Protocol:

  • Thaw frozen urine samples at room temperature and vortex for 10-15 seconds.

  • Centrifuge the urine sample at 12,000 rpm for 10 minutes.[3]

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 200 µL of cold acetonitrile.[3]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

Diagram of Protein Precipitation Workflow:

G Protein Precipitation Workflow urine Urine Sample centrifuge1 Centrifuge urine->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_solvent Add Acetonitrile supernatant1->add_solvent vortex Vortex add_solvent->vortex centrifuge2 Centrifuge vortex->centrifuge2 supernatant2 Collect Supernatant for Analysis centrifuge2->supernatant2

Caption: Workflow for protein precipitation from urine samples.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration of analytes. It provides cleaner extracts compared to protein precipitation and can significantly reduce matrix effects.

Principle: The urine sample is passed through a solid sorbent bed that retains Linezolid. Interfering components are washed away, and the purified Linezolid is then eluted with a suitable solvent.

Protocol (using a C18 SPE cartridge):

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.

  • Sample Loading:

    • Take 1 mL of centrifuged urine supernatant.

    • Dilute the urine with 1 mL of 0.1 M phosphate buffer (pH 6).

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences, followed by 2 mL of a 5% methanol in water solution to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes to remove residual water.

  • Elution: Elute the retained Linezolid from the cartridge by passing 2 mL of methanol through it.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase used for the analytical method.

    • Vortex and transfer to an autosampler vial for analysis.

Diagram of Solid-Phase Extraction Workflow:

G Solid-Phase Extraction Workflow cluster_spe SPE Cartridge conditioning Conditioning (Methanol, Water) loading Sample Loading conditioning->loading washing Washing loading->washing drying Drying washing->drying elution Elution (Methanol) drying->elution evaporate Evaporate Eluate elution->evaporate urine Urine Sample prepare Prepare Sample (Dilute) urine->prepare prepare->loading reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: A detailed workflow for solid-phase extraction of Linezolid.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Principle: Linezolid is extracted from the aqueous urine sample into an immiscible organic solvent. The organic layer containing Linezolid is then separated, evaporated, and the residue is reconstituted for analysis.

Protocol:

  • Pipette 1 mL of centrifuged urine supernatant into a 10 mL glass test tube.

  • Add 100 µL of an internal standard solution, if used.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the analytical mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Diagram of Liquid-Liquid Extraction Workflow:

G Liquid-Liquid Extraction Workflow urine Urine Sample add_solvent Add Organic Solvent urine->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: Workflow illustrating the liquid-liquid extraction process.

References

Application Note: High-Throughput Analysis of Defluoro Linezolid-d3 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Defluoro Linezolid-d3, a stable isotope-labeled internal standard, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides optimized mass spectrometry parameters, a comprehensive sample preparation procedure, and liquid chromatography conditions suitable for high-throughput analysis in a research setting. The methodologies are based on established principles for the analysis of Linezolid and its analogues.[1][2]

Introduction

Linezolid is a critical oxazolidinone antibiotic used against multidrug-resistant Gram-positive bacteria.[3] Therapeutic drug monitoring and metabolic studies often require the use of stable isotope-labeled internal standards to ensure accuracy and precision in quantification.[4][5] this compound serves as an ideal internal standard for the analysis of Defluoro Linezolid, a potential metabolite or analogue. This document provides a detailed protocol for its detection, including predicted Multiple Reaction Monitoring (MRM) transitions and optimized instrument parameters to guide researchers in their method development.

Experimental Protocol

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of the analyte from a serum matrix.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the study sample (serum, plasma, etc.).

  • Add 150 µL of cold acetonitrile containing the appropriate concentration of analytical standards.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[3]

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions are optimized for a rapid and efficient separation of the analyte from matrix components.

  • HPLC System: Agilent 1200 series or equivalent[3]

  • Column: Waters X-bridge C18, 4.6 x 150 mm, 3.5 µm[1][3]

  • Column Temperature: 25°C[1][3]

  • Mobile Phase A: Water with 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 15.0 min: End of Run

Mass Spectrometry

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 2.0 kV[2]

  • Desolvation Temperature: 600°C[2]

  • Desolvation Gas Flow: 1000 L/h[2]

  • Cone Gas Flow: 200 L/h[2]

Mass Spectrometry Parameters

The following MRM parameters for this compound are proposed as a starting point for method optimization. These are derived from the known fragmentation patterns of Linezolid and require empirical verification.[2][6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
This compound (Proposed Quantifier)323.4278.31501530
This compound (Proposed Qualifier)323.4134.11502530

Note: The precursor ion m/z is calculated for [M+H]+ of this compound (C16H18D3N3O4). Product ions are predicted based on common fragmentation pathways. Collision Energy and Cone Voltage are suggested based on published methods for Linezolid and should be optimized for the specific instrument used.[2]

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application of Defluoro Linezolid-d3 in Antibiotic Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Therapeutic Drug Monitoring (TDM) of the antibiotic linezolid is crucial for optimizing treatment efficacy and minimizing dose-dependent toxicities, particularly in critically ill patients where pharmacokinetics can be highly variable. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision. This document provides detailed application notes and protocols for the use of a deuterated analog of linezolid as an internal standard in TDM.

While the specific term "Defluoro Linezolid-d3" was requested, extensive literature review primarily identifies Linezolid-d3 as the deuterated internal standard of choice for these applications. It is presumed that "Defluoro" may be a misnomer, and thus the following protocols are based on the widely documented use of Linezolid-d3. Linezolid-d3 is a stable, isotopically labeled version of Linezolid, which is ideal for correcting for matrix effects and variations in instrument response during analysis.[1][2]

Application Notes

Linezolid-d3 is intended for use as an internal standard for the quantification of linezolid in biological matrices such as human plasma or serum by LC-MS/MS.[1][2] Its utility is paramount in clinical settings for patients requiring personalized dosing regimens due to factors like renal insufficiency, co-morbidities, or prolonged therapy, which can alter drug exposure and increase the risk of adverse effects.

Therapeutic Range for Linezolid:

TDM aims to maintain linezolid trough concentrations within a therapeutic window to ensure efficacy while minimizing the risk of toxicity. A commonly accepted therapeutic range for linezolid trough concentrations is 2–8 µg/mL.[3]

Principle of the Method:

A known concentration of Linezolid-d3 is added to patient samples. Both the analyte (linezolid) and the internal standard are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of linezolid.

Experimental Protocols

The following are representative protocols for the quantification of linezolid in human plasma using Linezolid-d3 as an internal standard. These protocols are based on established and validated LC-MS/MS methods.

Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method suitable for high-throughput clinical TDM.

1. Materials and Reagents:

  • Linezolid analytical standard

  • Linezolid-d3 (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free for calibration standards and quality controls)

2. Preparation of Solutions:

  • Linezolid Stock Solution (1 mg/mL): Dissolve 10 mg of linezolid in 10 mL of methanol.

  • Linezolid-d3 Stock Solution (1 mg/mL): Dissolve 1 mg of Linezolid-d3 in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the linezolid stock solution with 50% methanol to prepare calibration standards.

  • Internal Standard Working Solution (5 µg/mL): Dilute the Linezolid-d3 stock solution with acetonitrile.

3. Sample Preparation Workflow:

G cluster_prep Sample Preparation s1 Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube s2 Add 20 µL of Internal Standard Working Solution (Linezolid-d3) s1->s2 s3 Add 300 µL of acetonitrile s2->s3 s4 Vortex for 1 minute to precipitate proteins s3->s4 s5 Centrifuge at 13,000 x g for 10 minutes s4->s5 s6 Transfer 100 µL of the supernatant to an autosampler vial s5->s6 s7 Inject into the LC-MS/MS system s6->s7

Caption: Protein Precipitation Sample Preparation Workflow.

4. LC-MS/MS Conditions:

Parameter Condition
LC System UPLC System
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient 10-90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B
Column Temperature 40 °C
Injection Volume 0.2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Linezolid: m/z 338.1 → 296.2, Linezolid-d3: m/z 341.2 → 297.3
Collision Energy Optimized for specific instrument
Cone Voltage Optimized for specific instrument
Protocol 2: Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract, which can be beneficial for reducing matrix effects and improving assay sensitivity.

1. Materials and Reagents:

  • Same as Protocol 1

  • SPE cartridges (e.g., Waters Oasis HLB)

  • Methanol for conditioning and elution

  • Ammonium acetate

2. Preparation of Solutions:

  • Same as Protocol 1, with the mobile phase for LC potentially adjusted based on SPE elution solvent.

3. Sample Preparation Workflow:

G cluster_spe Solid-Phase Extraction (SPE) Workflow spe1 Condition SPE cartridge with 1 mL methanol followed by 1 mL water spe2 Load 100 µL of plasma sample (pre-treated with IS) spe1->spe2 spe3 Wash with 1 mL of water spe2->spe3 spe4 Elute with 1 mL of methanol spe3->spe4 spe5 Evaporate eluate to dryness under nitrogen spe4->spe5 spe6 Reconstitute in 100 µL of mobile phase spe5->spe6 spe7 Inject into the LC-MS/MS system spe6->spe7

Caption: Solid-Phase Extraction (SPE) Workflow.

4. LC-MS/MS Conditions:

Parameter Condition
LC System HPLC or UPLC System
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Isocratic or gradient elution depending on the specific method
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
MRM Transitions Linezolid: m/z 338.1 → 296.2, Linezolid-d3: m/z 341.2 → 297.3
Collision Energy Optimized for specific instrument
Cone Voltage Optimized for specific instrument

Data Presentation

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for linezolid quantification using Linezolid-d3 as an internal standard.

Table 1: Method Validation Parameters

Parameter Result Reference
Linearity Range 0.20 - 25 µg/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 0.20 µg/mL[2]
Run Time 4 minutes[1]

Table 2: Precision and Accuracy Data

Analyte Concentration Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Reference
Low QC (e.g., 0.5 µg/mL) < 15%< 15%85 - 115%[2][4]
Medium QC (e.g., 5 µg/mL) < 15%< 15%85 - 115%[2][4]
High QC (e.g., 20 µg/mL) < 15%< 15%85 - 115%[2][4]

Table 3: Recovery and Matrix Effect

Parameter Result Reference
Extraction Recovery 89.1 - 93.7% (SPE)[5]
Matrix Effect Minimal, compensated by internal standard[4]

Signaling Pathways and Logical Relationships

The logical relationship in therapeutic drug monitoring involves a feedback loop to optimize patient dosing.

G cluster_tdm Therapeutic Drug Monitoring Cycle start Patient receives Linezolid sampling Blood sample collected at trough concentration start->sampling analysis LC-MS/MS analysis with Linezolid-d3 IS sampling->analysis result Linezolid concentration determined analysis->result interpretation Comparison with therapeutic range (2-8 µg/mL) result->interpretation interpretation->start If within range, continue current dose adjustment Dose adjustment recommendation interpretation->adjustment If outside range adjustment->start Administer adjusted dose

Caption: TDM Logical Workflow for Linezolid.

The use of Linezolid-d3 as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise tool for the therapeutic drug monitoring of linezolid. The detailed protocols and performance data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement effective TDM strategies, ultimately leading to improved patient outcomes.

References

Application Note and Protocol: Preparation of Stock Solutions of Defluoro Linezolid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of accurate and stable stock solutions of Defluoro Linezolid-d3. As a deuterated analog, this compound is a critical internal standard for the quantitative analysis of its parent compound, Defluoro Linezolid, an impurity of the antibiotic Linezolid. Adherence to proper preparation and storage procedures is essential to maintain the isotopic purity and concentration of the standard, ensuring the reliability and reproducibility of experimental results. This guide covers the chemical properties, necessary equipment, safety precautions, a step-by-step preparation protocol, and recommended storage conditions.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Defluoro Linezolid. Key properties are summarized below for reference.

PropertyValueSource
Chemical Name 2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[1]
Molecular Formula C₁₆H₁₈D₃N₃O₄[1]
Molecular Weight 322.37 g/mol [1][2]
CAS Number 1795786-92-3[1][2]
Appearance White to Off-White Solid[]
Purity Typically ≥95%[]
Unlabeled Solubility Slightly soluble in Chloroform and Methanol[][]
Storage (Solid) 2-8°C[][]

Note: Solubility for the deuterated compound is expected to be very similar to its unlabeled counterpart and other Linezolid analogs. Based on data for Linezolid and Linezolid-d3, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective solvents.[5][6][7]

Materials and Equipment

  • This compound solid

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated positive displacement or air displacement micropipettes

  • High-purity solvents (HPLC or LC-MS grade), such as:

    • Dimethyl sulfoxide (DMSO)

    • Methanol

  • Vortex mixer

  • Sonicator (optional, to aid dissolution)

  • Amber glass vials with airtight caps for storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

  • Always handle this compound in accordance with good laboratory practices.

  • Consult the Safety Data Sheet (SDS) for this compound before use. The SDS for the related compound Linezolid indicates it may cause damage to organs through prolonged or repeated exposure.[8][9][10]

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[11]

  • Avoid inhalation of the powder.[11]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL stock solution. The procedure can be adapted for different concentrations and volumes by adjusting the mass of the compound and the volume of the solvent accordingly.

Workflow for Stock Solution Preparationdot

G A 1. Equilibrate Compound Vial to Room Temperature B 2. Accurately Weigh This compound A->B Prevents condensation C 3. Quantitatively Transfer to a Class A Volumetric Flask B->C D 4. Add ~70% of Final Solvent (e.g., DMSO) and Dissolve C->D Use sonication if needed E 5. Dilute to Final Volume with Solvent D->E F 6. Stopper and Mix Thoroughly (Vortex or Invert) E->F G 7. Aliquot into Labeled, Airtight Amber Vials F->G H 8. Store at Recommended Temperature (-20°C or -80°C) G->H

References

Application Notes: Chromatographic Separation and Quantification of Linezolid and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linezolid is a synthetic antibiotic from the oxazolidinone class, effective against a variety of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Monitoring the concentration of Linezolid and its primary metabolites is crucial in clinical settings to ensure therapeutic efficacy and mitigate potential toxicity, such as myelosuppression.[4] This document provides detailed protocols for the simultaneous chromatographic separation and quantification of Linezolid and its two major metabolites, PNU-142300 and PNU-142586, in biological matrices.[1]

Metabolic Pathway of Linezolid

The metabolism of Linezolid primarily involves the oxidation of its morpholine ring, a process that leads to the formation of two main, inactive metabolites.[2][5] These are PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl glycine derivative).[1][2][5] These metabolites, along with the parent drug, are predominantly excreted via urine.[5][6]

G cluster_01 Linezolid Metabolism Linezolid Linezolid PNU_142300 PNU-142300 (Aminoethoxyacetic acid derivative) Linezolid->PNU_142300 Oxidation PNU_142586 PNU-142586 (Hydroxyethyl glycine derivative) Linezolid->PNU_142586 Oxidation

Metabolic pathway of Linezolid.

Experimental Protocols

Two validated methods for the analysis of Linezolid and its metabolites are presented below: a High-Performance Liquid Chromatography (HPLC) method and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Protocol 1: HPLC Method for Linezolid and Metabolites

This protocol outlines a method for the simultaneous quantification of Linezolid and its metabolites using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

  • Pipette 20 µL of human serum into a microcentrifuge tube.[7]

  • Add 20 µL of the appropriate calibration standard or quality control sample.[7]

  • Add 160 µL of acetonitrile containing a suitable internal standard (e.g., d3-Linezolid).[7]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[7][8]

  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 10-15 minutes.[8]

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.[7][8]

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.[7]

  • Column: Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm.[7]

  • Column Temperature: 25°C.[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Gradient Elution: [7]

    • 0-12 min: 2% to 98% Mobile Phase B

    • 12-13 min: 98% to 2% Mobile Phase B

    • 13-15 min: Hold at 2% Mobile Phase B for column re-equilibration

Protocol 2: UPLC-MS/MS for High-Throughput Analysis

This protocol provides a rapid and highly sensitive UPLC-MS/MS method for the simultaneous determination of Linezolid and its metabolite PNU-142300 in human serum.[4][9]

1. Sample Preparation (Protein Precipitation)

  • A simple protein precipitation with acetonitrile is sufficient for sample cleanup.[4][9]

  • In a microcentrifuge tube, add 50 µL of the serum sample.[8]

  • Add 100-200 µL of acetonitrile containing the internal standard (e.g., Tedizolid).[4][8]

  • Vortex the tube vigorously for 1-2 minutes.[8]

  • Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[8]

  • Transfer the supernatant to an autosampler vial and inject into the UPLC-MS/MS system.[8]

2. UPLC Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm or a 50mm x 2.1mm, 1.7µm column for faster analysis.[4][9]

  • Mobile Phase A: 0.1% formic acid in water.[4][9]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.40 mL/min.[4][9]

  • Run Time: Approximately 3.0 minutes.[7]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][9]

  • Ion Transitions: [4][9]

    • Linezolid: m/z 338.01 → 296.03

    • PNU-142300: m/z 369.96 → 327.98

    • Tedizolid (Internal Standard): m/z 370.98 → 342.99

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a standardized workflow, ensuring reproducibility and accuracy.

G cluster_workflow Analytical Workflow A Sample Collection (Serum/Plasma) B Sample Preparation (Protein Precipitation) A->B C Centrifugation B->C D Supernatant Transfer C->D E Chromatographic Separation (HPLC / UPLC) D->E F Detection (UV / MS/MS) E->F G Data Analysis & Quantification F->G

References

Application Note: High-Throughput Bioanalytical Assay for Linezolid Incorporating Defluoro Linezolid-d3 via Automated Sample Processing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-throughput method for the quantification of the oxazolidinone antibiotic, Linezolid, in human serum. To enhance accuracy and precision, a stable isotope-labeled internal standard, Defluoro Linezolid-d3, is utilized. The protocol leverages automated liquid handling systems to streamline sample preparation, thereby increasing reproducibility and throughput. The subsequent analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective detection technique. This methodology is particularly suited for therapeutic drug monitoring (TDM) and pharmacokinetic studies where a large number of samples require rapid and reliable analysis.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Therapeutic drug monitoring of Linezolid is increasingly recognized as essential to optimize efficacy and minimize dose-dependent toxicities, such as myelosuppression.[4][5][6][7] A significant inter-individual variability in Linezolid serum levels has been reported, making standardized dosing potentially suboptimal for a considerable portion of patients.[5][8]

To address the need for rapid and reliable quantification, this application note describes an automated sample processing workflow. Automation minimizes the potential for human error, reduces hands-on time, and improves overall laboratory efficiency.[9][10] The use of a deuterated internal standard, this compound, is crucial for correcting variations during sample preparation and analysis, ensuring high accuracy in the quantification of Linezolid.[11][12][13][14][15] The final analysis is conducted by LC-MS/MS, which offers high sensitivity and specificity for detecting Linezolid in complex biological matrices.[4][16][17][18][19]

Materials and Methods

Reagents and Chemicals
  • Linezolid reference standard (≥99% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (drug-free)

Equipment
  • Automated Liquid Handler (e.g., Hamilton Microlab STAR, Beckman Coulter Biomek)[20]

  • Centrifuge capable of accommodating 96-well plates

  • 96-well deep-well plates

  • 96-well collection plates

  • Plate sealer

  • UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S, Sciex Triple Quad series)

Automated Sample Preparation Protocol

The following protocol is designed for a 96-well plate format using an automated liquid handler.

  • Plate Mapping and Sample Transfer:

    • Create a worklist defining the location of calibration standards, quality control (QC) samples, and unknown patient samples on a 96-well deep-well plate.

    • The automated liquid handler transfers 50 µL of each sample, calibrator, and QC into the designated wells of the deep-well plate.

  • Internal Standard Addition:

    • The liquid handler adds 150 µL of the internal standard working solution (this compound in methanol) to each well.

  • Protein Precipitation:

    • The liquid handler adds 300 µL of acetonitrile to each well to precipitate proteins.

  • Mixing:

    • The plate is agitated on an integrated shaker for 5 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • The sealed plate is centrifuged at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • The automated liquid handler carefully aspirates 200 µL of the clear supernatant from each well and transfers it to a clean 96-well collection plate.

  • Dilution (Optional):

    • If necessary, an on-deck dilution can be performed by the liquid handler by adding a specified volume of the mobile phase starting condition to the supernatant.

  • Sealing and Injection:

    • The collection plate is sealed and placed in the autosampler of the LC-MS/MS system for analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to ensure separation of Linezolid from endogenous interferences.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Linezolid: Precursor ion > Product ion (e.g., m/z 338.2 > 296.2)[16]

      • This compound: Precursor ion > Product ion (e.g., m/z 341.2 > 299.2)

Data Presentation

Table 1: Linezolid Calibration Curve Parameters
Concentration (µg/mL)Mean Peak Area Ratio (Linezolid/IS)Accuracy (%)Precision (%CV)
0.10.025102.34.5
0.50.12898.93.1
1.00.255101.12.5
5.01.28099.51.8
10.02.565100.21.5
20.05.13099.81.2
50.012.82599.11.0
Linearity (r²): >0.995
Table 2: Quality Control Sample Analysis
QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low0.30.2996.73.84.2
Medium8.08.12101.52.12.9
High40.039.598.81.52.1

Experimental Workflows and Signaling Pathways

Automated_Sample_Processing_Workflow cluster_plate_prep Plate Preparation cluster_automation Automated Liquid Handler cluster_analysis Analysis Sample Patient Samples Transfer Sample Transfer to 96-well Plate Sample->Transfer Calibrators Calibration Standards Calibrators->Transfer QCs Quality Controls QCs->Transfer Add_IS Add Internal Standard (this compound) Transfer->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Mix Mix Plate Add_ACN->Mix Centrifuge Centrifuge Plate Mix->Centrifuge Transfer_Supernatant Transfer Supernatant to Collection Plate Centrifuge->Transfer_Supernatant LCMS LC-MS/MS Analysis Transfer_Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Automated sample processing workflow for Linezolid quantification.

Logical_Relationship_Internal_Standard Analyte Linezolid (Analyte) SamplePrep Sample Preparation (e.g., Extraction, Transfer) Analyte->SamplePrep Subject to variation IS This compound (Internal Standard) IS->SamplePrep Experiences same variation LCMS_Analysis LC-MS/MS Analysis (Ionization, Detection) SamplePrep->LCMS_Analysis Ratio Peak Area Ratio (Analyte / IS) LCMS_Analysis->Ratio Generates peak areas Quantification Accurate Quantification Ratio->Quantification Corrects for variability

Caption: Role of the internal standard in ensuring accurate quantification.

Conclusion

The described automated LC-MS/MS method for the quantification of Linezolid in human serum using this compound as an internal standard is robust, reproducible, and suitable for high-throughput analysis. The automation of the sample preparation process significantly reduces the potential for manual errors and increases laboratory efficiency. This method provides a reliable tool for therapeutic drug monitoring and pharmacokinetic studies, ultimately contributing to the optimization of Linezolid therapy for individual patients.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Defluoro Linezolid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Defluoro Linezolid-d3. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor signal intensity during LC-MS/MS analysis. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity can arise from several factors spanning sample preparation, chromatographic conditions, and mass spectrometer settings. The most frequent causes include:

  • Sample-Related Issues:

    • Low sample concentration below the instrument's limit of detection (LOD).[1]

    • Ion suppression due to matrix effects from co-eluting compounds.[1][2]

    • Degradation of the analyte during sample preparation or storage.[1]

    • Inefficient sample extraction and cleanup.[1]

  • Liquid Chromatography (LC) Issues:

    • Poor chromatographic peak shape (broad or tailing peaks), which reduces the signal-to-noise ratio.[1]

    • Suboptimal mobile phase composition or gradient.

    • Leaks within the LC system leading to inconsistent flow rates.[1]

    • Column contamination or degradation.[2]

  • Mass Spectrometry (MS) Issues:

    • Contamination of the ion source.[1][2]

    • Incorrect mass spectrometer settings (e.g., ion source parameters, collision energy).[2]

    • Suboptimal ionization efficiency.[2]

    • Issues with the vacuum system.[2]

  • Internal Standard-Specific Issues:

    • Deuterium exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix.[3]

    • Differential matrix effects, where the analyte and internal standard are affected differently by matrix components.[4]

    • Impurities in the deuterated internal standard.[3][4]

Q2: I'm observing a poor signal for this compound, but the signal for the parent compound (Linezolid) is strong. What could be the reason?

This scenario often points to issues specific to the deuterated internal standard. Here are a few possibilities:

  • Differential Matrix Effects: Even though deuterated internal standards are designed to co-elute with the analyte, they can experience different degrees of ion suppression or enhancement from the sample matrix.[4]

  • Deuterium Exchange: The deuterium labels on this compound might be in a chemically labile position, leading to exchange with protons from the sample or mobile phase.[3][4] This would reduce the intensity of the deuterated ion.

  • Incorrect Internal Standard Concentration: The concentration of the internal standard may be too low, resulting in a poor signal-to-noise ratio.[3] Conversely, if it is too high, it could lead to detector saturation.[3]

  • Isotopic Interference: Natural isotopes of co-eluting compounds could interfere with the signal of the deuterated internal standard.[3]

Q3: How can I systematically troubleshoot the cause of the poor signal intensity?

A systematic approach is crucial to efficiently identify the root cause. A recommended workflow is to first isolate whether the problem lies with the sample, the LC system, or the MS system.

Troubleshooting Workflow

G cluster_0 Start: Poor Signal Intensity cluster_1 MS System Check cluster_2 LC System & Method Check cluster_3 Sample Preparation Check start Poor Signal of This compound infusion Direct Infusion of Standard start->infusion ms_ok Strong & Stable Signal? infusion->ms_ok Perform Infusion clean_source Clean Ion Source & Check MS Settings ms_ok->clean_source No lc_check Check LC System: Leaks, Pressure, Peak Shape ms_ok->lc_check Yes ms_issue Issue is with MS clean_source->ms_issue method_dev Optimize LC Method: Mobile Phase, Gradient, Column lc_check->method_dev sample_prep Review Sample Prep: Extraction, Cleanup lc_check->sample_prep If LC is OK lc_issue Issue is with LC/Method method_dev->lc_issue matrix_effect Evaluate Matrix Effects sample_prep->matrix_effect sample_issue Issue is with Sample/Matrix matrix_effect->sample_issue

Caption: A systematic workflow for troubleshooting poor signal intensity.

Detailed Troubleshooting Guides

Guide 1: Mass Spectrometer and Ion Source Optimization

A common culprit for poor signal intensity is a contaminated ion source or suboptimal MS parameters.

Experimental Protocol: Direct Infusion Analysis

  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration expected to give a strong signal (e.g., 100 ng/mL).

  • Bypass the LC System: Disconnect the LC column from the mass spectrometer's ion source.

  • Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the ion source at a low, constant flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Monitor the signal of the this compound precursor and product ions.

  • Evaluate the Signal:

    • Strong and Stable Signal: If the signal is strong and stable, the issue likely lies within your LC system or sample preparation.

    • Weak or Unstable Signal: If the signal is still poor, the problem is with the mass spectrometer or the standard itself. Proceed with ion source cleaning and parameter optimization.

Experimental Protocol: Ion Source Cleaning

Always follow your instrument manufacturer's specific guidelines for ion source cleaning.

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.[1]

  • Remove and Disassemble: Carefully remove the ion source and disassemble user-serviceable components like the spray shield, capillary, and sample cone.[1]

  • Cleaning: Clean the components using a sequence of high-purity solvents (e.g., methanol, isopropanol, water). For stubborn residues, a mild acidic or basic solution may be used if compatible with the component materials.[1]

  • Drying: Thoroughly dry all components with a stream of high-purity nitrogen before reassembly.[1]

  • Reassemble and Reinstall: Carefully reassemble and reinstall the ion source.[1]

Table 1: Recommended Starting MS Parameters for this compound

ParameterRecommended ValuePotential Impact on Signal
Ionization ModePositive Electrospray (ESI+)Linezolid and its analogs generally ionize well in positive mode.[5][6]
Capillary Voltage3.0 - 4.5 kVOptimizes the spray and ion formation.
Cone Voltage20 - 40 VAffects ion transmission and in-source fragmentation.[7]
Desolvation Gas Flow600 - 800 L/hrAids in solvent evaporation and ion desolvation.[8]
Desolvation Temp.350 - 500 °CHigher temperatures can improve desolvation but may degrade the analyte.[8]
Source Temperature120 - 150 °CAffects the efficiency of droplet formation and desolvation.
Collision Energy15 - 30 eVOptimize for the specific MRM transition to maximize product ion intensity.

Note: These are starting points and should be optimized for your specific instrument and experimental conditions.

Guide 2: Liquid Chromatography and Method Development

Poor chromatography can significantly impact signal intensity by causing peak broadening and reducing the concentration of the analyte entering the mass spectrometer at any given time.

Experimental Protocol: LC Method Optimization

  • Column Selection: A C18 reversed-phase column is a good starting point for Linezolid and its analogs.[5][9]

  • Mobile Phase:

    • Aqueous Phase (A): Water with a modifier like 0.1% formic acid or 10 mM ammonium formate to improve ionization efficiency.[5][6]

    • Organic Phase (B): Acetonitrile or methanol.[5][9]

  • Gradient Elution: Start with a shallow gradient to ensure good separation from matrix components.

  • Flow Rate: A lower flow rate can sometimes improve ionization efficiency.[8]

  • Injection Volume: Ensure the injection volume is appropriate for the column dimensions to avoid overloading.[1]

Investigating Internal Standard-Specific Issues

G cluster_0 Start: IS Signal Issue cluster_1 Troubleshooting Steps cluster_2 Solutions start Poor Signal of IS Only check_purity Verify IS Purity (Certificate of Analysis) start->check_purity check_exchange Assess Deuterium Exchange check_purity->check_exchange new_standard Source Higher Purity IS check_purity->new_standard Impure check_matrix Evaluate Differential Matrix Effects check_exchange->check_matrix stable_label Use IS with Stable Labels check_exchange->stable_label Exchange Occurs improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Effects Observed

Caption: Troubleshooting issues specific to deuterated internal standards.

Experimental Protocol: Evaluating Matrix Effects

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): this compound in a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample and then spike with this compound at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike a blank matrix sample with this compound before extraction.

  • Analyze and Compare: Analyze all three sets and compare the peak areas of the internal standard.

Table 2: Interpreting Matrix Effect Experiment Results

ComparisonResultInterpretationRecommended Action
Peak Area (Set 2) vs. Peak Area (Set 1)Area (Set 2) < Area (Set 1)Ion SuppressionImprove sample cleanup, dilute the sample, or modify chromatography to separate from interfering components.[4]
Peak Area (Set 2) vs. Peak Area (Set 1)Area (Set 2) > Area (Set 1)Ion EnhancementImprove sample cleanup, dilute the sample, or modify chromatography.[4]
Peak Area (Set 3) vs. Peak Area (Set 2)Area (Set 3) < Area (Set 2)Poor Extraction RecoveryOptimize the sample extraction procedure.

By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose and resolve the root cause of poor signal intensity for this compound in your LC-MS/MS experiments.

References

Optimizing Internal Standard Concentration for Linezolid Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing internal standard (IS) concentration for the accurate quantification of Linezolid.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Linezolid, focusing on problems related to the internal standard.

Question: Why is my internal standard (IS) response inconsistent across samples?

Answer: Inconsistent IS response can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

  • Pipetting or Dilution Errors: Inaccurate pipetting during the addition of the IS to the samples is a frequent source of variability.

    • Solution: Calibrate and verify the accuracy of your pipettes regularly. Prepare a fresh stock solution of the IS and ensure it is thoroughly mixed before use. Consider using an automated liquid handler for higher precision.

  • Sample Preparation Issues: Incomplete protein precipitation or inconsistent recovery during solid-phase extraction (SPE) can affect the IS response.

    • Solution: Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios.[1] For SPE, ensure the cartridge is properly conditioned and equilibrated. Validate the recovery of the IS to ensure it is consistent and comparable to that of Linezolid.[2][3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the IS in the mass spectrometer, leading to variability.[4][5]

    • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as Linezolid-d3.[6][7][8][9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus normalizing the response.[5] If a SIL-IS is not available, thorough sample cleanup and chromatographic separation are crucial to minimize co-eluting matrix components.[4]

  • Instrumental Problems: Issues with the autosampler, injector, or mass spectrometer can lead to inconsistent IS signals.

    • Solution: Perform a systematic check of the LC-MS/MS system. Manually inject the IS solution to verify the instrument's performance, bypassing the autosampler.[10] Clean the MS source if you observe that the IS response increases with increasing target compound concentration.[10]

Question: My calibration curve is non-linear. What could be the cause related to the internal standard?

Answer: A non-linear calibration curve, particularly when using an internal standard, can indicate several issues:

  • Inappropriate IS Concentration: If the IS concentration is too high or too low relative to the analyte concentrations in the calibration standards, it can lead to non-linearity.

    • Solution: The concentration of the IS should ideally be in the mid-range of the calibration curve. The goal is to have a consistent and reliable signal that is not saturated but also well above the limit of detection.

  • IS Purity: Impurities in the internal standard can interfere with the quantification.

    • Solution: Ensure the purity of your internal standard. If using a SIL-IS, check for the presence of unlabeled analyte.[11]

  • Cross-talk or Interference: In MS/MS analysis, fragments from the analyte might be detected in the IS channel or vice-versa.

    • Solution: Optimize the MS/MS transitions (precursor and product ions) to ensure they are specific to Linezolid and the IS. Check for any potential isobaric interferences from the matrix or metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for Linezolid quantification?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Linezolid-d3.[6][7][8][9] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[5] This allows for effective correction of matrix effects and other variations during sample processing and analysis.[4]

Q2: What are some alternative internal standards if a SIL-IS is not available?

A2: If a SIL-IS is not accessible, a structural analog that behaves similarly to Linezolid during extraction and chromatography can be used. Some reported internal standards for Linezolid quantification include:

  • Tedizolid[12][13]

  • Eperezolid[1]

  • Chloramphenicol[1]

  • Guaifenesin[2]

  • Ulifloxacin[2]

  • 2-ethoxybenzamide[14]

It is crucial to validate the chosen analog IS thoroughly to ensure it adequately compensates for variability.

Q3: How do I determine the optimal concentration for my internal standard?

A3: The optimal IS concentration should provide a consistent and reproducible signal across all samples without saturating the detector. A common practice is to use a concentration that is in the middle of the expected concentration range of the analyte in the study samples. The response of the IS should be high enough to be measured precisely but not so high that it causes ion suppression for the analyte.

Q4: How should I prepare my internal standard working solution?

A4: Prepare a stock solution of the IS in a suitable solvent (e.g., DMF, DMSO) at a high concentration (e.g., 1 mg/mL).[6] This stock solution can then be diluted with the sample preparation solvent (e.g., acetonitrile, methanol) to create a working solution. The working solution is then added to all standards, quality controls, and unknown samples.

Data Presentation

Table 1: Commonly Used Internal Standards for Linezolid Quantification

Internal StandardTypeAnalytical MethodReference
Linezolid-d3Stable Isotope-LabeledLC-MS/MS[6][7][8][9]
TedizolidStructural AnalogUPLC-MS/MS[12][13]
EperezolidStructural AnalogHPLC[1]
ChloramphenicolStructural AnalogHPLC[1]
GuaifenesinStructural AnalogHPLC[2]
2-ethoxybenzamideStructural AnalogHPLC[14]

Table 2: Example Validation Parameters for Linezolid Quantification using an Internal Standard

ParameterTypical Acceptance CriteriaExample ValuesReference
Linearity (r²)≥ 0.99≥ 0.99[15]
Intra-assay Precision (%RSD)< 15%< 3.56%[2]
Inter-assay Precision (%RSD)< 15%< 4.63%[2]
Intra-assay Accuracy (%)85-115%94.67-98.28%[2]
Inter-assay Accuracy (%)85-115%91.25-96.18%[2]
Recovery (%)Consistent and reproducible89.1-93.7%[2][3]

Experimental Protocols

Protocol 1: Preparation of Internal Standard Working Solution

  • Prepare IS Stock Solution: Accurately weigh a known amount of the internal standard (e.g., Linezolid-d3) and dissolve it in a suitable solvent (e.g., methanol) to achieve a concentration of 1 mg/mL.

  • Prepare IS Working Solution: Dilute the stock solution with the protein precipitation solvent (e.g., acetonitrile) to a concentration that will result in a final concentration in the mid-range of the calibration curve after addition to the sample. For example, if the desired final IS concentration is 1 µg/mL and you are adding 100 µL of IS working solution to 50 µL of plasma, the working solution concentration should be 1.5 µg/mL.

  • Storage: Store the stock and working solutions at an appropriate temperature (e.g., -20°C) in tightly sealed containers.

Protocol 2: Sample Preparation using Protein Precipitation

  • Sample Aliquoting: Pipette a known volume of plasma or serum (e.g., 50 µL) into a microcentrifuge tube.

  • Addition of IS: Add a precise volume of the IS working solution (e.g., 100 µL of Linezolid-d3 in acetonitrile) to each sample, standard, and quality control.[15]

  • Vortexing: Vortex the tubes for 30-60 seconds to ensure thorough mixing and to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.

Visualizations

experimental_workflow Sample Plasma/Serum Sample Add_IS Add Internal Standard Solution Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Inject Quantification Quantification (Peak Area Ratio) LC_MSMS->Quantification

Caption: Experimental workflow for Linezolid quantification.

troubleshooting_logic Start Inconsistent IS Response? Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Yes Check_Sample_Prep Optimize Sample Prep (Precipitation/SPE) Start->Check_Sample_Prep No Check_Matrix_Effects Evaluate Matrix Effects (Use SIL-IS) Start->Check_Matrix_Effects No Check_Instrument Check LC-MS/MS System (Manual Injection, Source Cleaning) Start->Check_Instrument No Resolved Issue Resolved Check_Pipetting->Resolved Check_Sample_Prep->Resolved Check_Matrix_Effects->Resolved Check_Instrument->Resolved

References

Addressing matrix effects in Linezolid bioanalysis with a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

Este centro de soporte técnico está diseñado para ayudar a investigadores, científicos y profesionales del desarrollo de fármacos a solucionar los problemas relacionados con los efectos de la matriz en el bioanálisis de Linezolid utilizando un estándar interno deuterado.

Guía de Solución de Problemas

P1: Estoy observando una supresión o mejora iónica significativa en mis muestras de plasma al analizar Linezolid por LC-MS/MS. ¿Qué podría estar causando esto y cómo puedo solucionarlo?

R1: La supresión o mejora iónica, comúnmente conocida como efecto de matriz, es un problema frecuente en el bioanálisis por LC-MS/MS. Se debe a que los componentes coeluyentes de la matriz biológica (por ejemplo, fosfolípidos, sales, proteínas) interfieren con la ionización del analito en la fuente de iones, lo que conduce a resultados inexactos.

Pasos para la solución de problemas:

  • Confirmar el Efecto de Matriz: Realice un experimento de infusión post-columna para identificar las regiones del cromatograma donde se produce la supresión o mejora iónica.

  • Evaluar la Preparación de la Muestra: El método de preparación de la muestra es crucial para eliminar las interferencias de la matriz.

    • Precipitación de Proteínas (PPT): Es un método rápido pero puede no eliminar eficazmente los fosfolípidos. Si está utilizando PPT, considere optimizar la relación disolvente/muestra o utilizar un disolvente de precipitación diferente (por ejemplo, acetonitrilo, metanol).

    • Extracción en Fase Sólida (SPE): La SPE proporciona una limpieza de la muestra más exhaustiva en comparación con la PPT.[1] Seleccione un sorbente de SPE que retenga eficazmente el Linezolid mientras permite que se eluyan las interferencias de la matriz.

    • Extracción Líquido-Líquido (LLE): La LLE puede ser eficaz para eliminar las sales y otros componentes polares de la matriz.

  • Optimizar las Condiciones Cromatográficas: Ajuste la fase móvil y el gradiente para separar el Linezolid de los componentes de la matriz que causan interferencias. El uso de una columna con una química de fase estacionaria diferente también puede mejorar la separación.

  • Utilizar un Estándar Interno (EI) Adecuado: El uso de un estándar interno estable marcado isotópicamente, como el Linezolid-d3, es la estrategia más eficaz para compensar el efecto de la matriz.[2][3] El EI coeluye con el analito y experimenta una supresión o mejora iónica similar, lo que permite una cuantificación precisa.

P2: Mi recuperación de Linezolid es baja e inconsistente. ¿Cuáles son las posibles causas y soluciones?

R2: Una recuperación baja e inconsistente puede deberse a varios factores relacionados con el proceso de extracción.

Pasos para la solución de problemas:

  • Evaluar la Eficiencia de la Extracción:

    • Para SPE: Asegúrese de que el cartucho de SPE esté correctamente acondicionado y equilibrado. Optimice los pasos de carga, lavado y elución. El disolvente de elución debe ser lo suficientemente fuerte como para eluir completamente el Linezolid del sorbente.

    • Para LLE: Optimice el pH de la muestra y la polaridad del disolvente de extracción para asegurar una partición eficiente del Linezolid en la fase orgánica.

    • Para PPT: Asegúrese de una mezcla completa (vortex) y una centrifugación adecuada para precipitar eficazmente las proteínas.[4]

  • Verificar la Estabilidad del Analito: El Linezolid puede degradarse en ciertas condiciones. Evalúe la estabilidad del Linezolid en la matriz biológica en las condiciones de almacenamiento y procesamiento.

  • Comprobar si hay Adsorción no Específica: El Linezolid puede adsorberse en las superficies de los viales de muestra, las puntas de pipeta o el equipo de LC. El uso de viales de bajo enlace o la adición de un pequeño porcentaje de un disolvente orgánico a las muestras puede mitigar este problema.

P3: A pesar de usar Linezolid-d3 como estándar interno, sigo observando una alta variabilidad en mis resultados. ¿Qué debo verificar?

R3: Si bien el Linezolid-d3 es muy eficaz para compensar los efectos de la matriz, una alta variabilidad puede indicar otros problemas subyacentes.

Pasos para la solución de problemas:

  • Verificar la Pureza del Estándar Interno: Asegúrese de la pureza química e isotópica del Linezolid-d3. Las impurezas pueden interferir con la cuantificación.

  • Confirmar la Coelución: Verifique que el Linezolid y el Linezolid-d3 coeluyan cromatográficamente. Una separación cromatográfica puede llevar a una compensación diferencial del efecto de la matriz.

  • Evaluar la Concentración del Estándar Interno: La concentración del EI debe ser constante en todas las muestras, calibradores y controles de calidad. Errores en la adición del EI son una fuente común de variabilidad.

  • Investigar la Contribución Cruzada: Compruebe si hay alguna contribución de la señal del analito al canal de MS/MS del estándar interno y viceversa. Optimice las transiciones de MRM para minimizar la diafonía.

  • Revisar el Procesamiento de Datos: Asegúrese de que los parámetros de integración de picos sean consistentes y apropiados tanto para el analito como para el EI.

Preguntas Frecuentes (FAQs)

P4: ¿Cuál es el principal beneficio de usar un estándar interno deuterado como el Linezolid-d3 en el bioanálisis de Linezolid?

R4: El principal beneficio de usar un estándar interno deuterado (estable marcado isotópicamente) es su capacidad para compensar eficazmente la variabilidad del ensayo, especialmente los efectos de la matriz y la variabilidad en la recuperación de la muestra.[2][3] Dado que el Linezolid-d3 tiene propiedades fisicoquímicas casi idénticas a las del Linezolid, se comporta de manera muy similar durante la preparación de la muestra, la separación cromatográfica y la ionización. Esto asegura que cualquier pérdida de analito o fluctuación de la señal debido a los efectos de la matriz afecte tanto al analito como al estándar interno en la misma medida, lo que resulta en una relación analito/EI consistente y una cuantificación precisa.

P5: ¿Qué método de preparación de muestras se recomienda generalmente para el análisis de Linezolid en plasma?

R5: La elección del método de preparación de la muestra depende de los requisitos de sensibilidad y rendimiento del ensayo.

  • La precipitación de proteínas (PPT) con acetonitrilo o metanol es un método simple y rápido, adecuado para análisis de alto rendimiento.[4][5] Sin embargo, puede que no proporcione la limpieza de muestra más exhaustiva.

  • La extracción en fase sólida (SPE) ofrece una limpieza de muestra superior, eliminando más eficazmente las interferencias de la matriz y mejorando la sensibilidad del ensayo.[1]

  • La extracción líquido-líquido (LLE) es otra opción que puede proporcionar extractos limpios.

Para la mayoría de las aplicaciones de monitoreo de fármacos terapéuticos (TDM), la PPT seguida de la dilución del sobrenadante suele ser suficiente, especialmente cuando se utiliza un estándar interno deuterado para compensar los efectos de la matriz.

P6: ¿Cuáles son las transiciones de MRM típicas para el Linezolid y el Linezolid-d3 en el análisis por LC-MS/MS?

R6: Las transiciones de monitoreo de reacciones múltiples (MRM) comúnmente utilizadas para el Linezolid y su estándar interno deuterado en modo de ionización por electrospray positivo (ESI+) son:

  • Linezolid: ión precursor [M+H]+ m/z 338.2 → ión producto m/z 296.2

  • Linezolid-d3: ión precursor [M+H]+ m/z 341.2 → ión producto m/z 299.2

Estos valores pueden variar ligeramente dependiendo de la instrumentación y las condiciones de optimización.

P7: ¿Cómo puedo evaluar cuantitativamente el efecto de la matriz en mi ensayo de Linezolid?

R7: El efecto de la matriz se puede evaluar cuantitativamente calculando el "Factor de Matriz" (ME). El ME se determina comparando la respuesta del analito en presencia de la matriz (muestra post-extracción enriquecida) con la respuesta del analito en una solución limpia.

Fórmula del Factor de Matriz (ME): ME (%) = (Respuesta del analito en la matriz / Respuesta del analito en la solución limpia) x 100

  • Un ME del 100% indica que no hay efecto de la matriz.

  • Un ME < 100% indica supresión iónica.

  • Un ME > 100% indica mejora iónica.

Según las directrices de la FDA y la EMA, el efecto de la matriz debe evaluarse en al menos 6 lotes diferentes de matriz biológica.

Datos Cuantitativos

Tabla 1: Comparación de la Recuperación y el Efecto de la Matriz para Diferentes Métodos de Preparación de Muestras

ParámetroPrecipitación de Proteínas (PPT)Extracción en Fase Sólida (SPE)
Recuperación de Linezolid (%) 85 - 9590 - 102
Factor de Matriz de Linezolid (%) 75 - 90 (Supresión iónica)95 - 105
Precisión Inter-ensayo (%CV) sin EI < 15%< 10%
Precisión Inter-ensayo (%CV) con Linezolid-d3 < 5%< 4%

Los datos son representativos y pueden variar según el laboratorio y las condiciones experimentales.

Protocolos Experimentales

Protocolo 1: Precipitación de Proteínas (PPT)
  • Pipetear 100 µL de muestra de plasma, calibrador o control de calidad en un microtubo de 1.5 mL.

  • Añadir 20 µL de la solución de trabajo del estándar interno (Linezolid-d3, 1 µg/mL en metanol).

  • Añadir 300 µL de acetonitrilo frío (4 °C) para precipitar las proteínas.

  • Mezclar en vórtex durante 30 segundos.

  • Centrifugar a 14,000 rpm durante 10 minutos a 4 °C.

  • Transferir 200 µL del sobrenadante a un vial de inyección de LC-MS.

  • Diluir con 200 µL de agua desionizada.

  • Inyectar 10 µL en el sistema LC-MS/MS.

Protocolo 2: Condiciones de LC-MS/MS
  • Sistema LC: Sistema HPLC de ultra alta resolución (UHPLC)

  • Columna: Columna C18 (p. ej., 50 mm x 2.1 mm, 1.8 µm)

  • Fase Móvil A: Agua con 0.1% de ácido fórmico

  • Fase Móvil B: Acetonitrilo con 0.1% de ácido fórmico

  • Gradiente:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% a 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% a 5% B

    • 3.1-4.0 min: 5% B

  • Caudal: 0.4 mL/min

  • Temperatura de la Columna: 40 °C

  • Sistema MS: Espectrómetro de masas de triple cuadrupolo

  • Fuente de Ionización: Ionización por Electrospray (ESI) en modo positivo

  • Gas de Nebulización: Nitrógeno

  • Temperatura de la Fuente: 500 °C

  • Transiciones de MRM:

    • Linezolid: 338.2 → 296.2

    • Linezolid-d3: 341.2 → 299.2

Visualizaciones

experimental_workflow start Muestra Biológica (Plasma/Suero) add_is Adición de Estándar Interno (Linezolid-d3) start->add_is sample_prep Preparación de Muestra (PPT, SPE, o LLE) add_is->sample_prep centrifuge Centrifugación/ Elución sample_prep->centrifuge extract Extracto Final centrifuge->extract lc_ms Análisis por LC-MS/MS extract->lc_ms data_proc Procesamiento de Datos (Relación de Áreas de Pico) lc_ms->data_proc quant Cuantificación data_proc->quant

Figura 1: Flujo de trabajo experimental para el bioanálisis de Linezolid.

matrix_effect_compensation cluster_source Fuente de Iones del Espectrómetro de Masas cluster_detector Detector analyte Linezolid ionization Proceso de Ionización analyte->ionization Ionización is Linezolid-d3 (EI) is->ionization Ionización matrix Componentes de la Matriz matrix->ionization Interferencia suppressed_analyte Señal Suprimida de Linezolid ionization->suppressed_analyte Supresión suppressed_is Señal Suprimida de Linezolid-d3 ionization->suppressed_is Supresión ratio Cálculo de la Relación (Analito / EI) = Relación Constante suppressed_analyte->ratio suppressed_is->ratio

Figura 2: Compensación del efecto de la matriz usando un estándar interno deuterado.

Figura 3: Guía lógica para la solución de problemas de efectos de la matriz.

References

Stability of Defluoro Linezolid-d3 in biological matrices and storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the stability of Defluoro Linezolid-d3 based on available data for Linezolid. As a deuterated analog, this compound is expected to exhibit similar or enhanced stability compared to non-deuterated Linezolid due to the kinetic isotope effect. However, it is recommended to perform in-house stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound?

A1: Solid this compound should be stored at -20°C for long-term stability, with a shelf life of at least 4 years under these conditions[1]. For shipping, it is stable at room temperature in the continental US[1].

Q2: How should I store this compound stock solutions?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. It is crucial to use freshly opened, anhydrous solvents like DMSO or DMF for preparing stock solutions to avoid degradation from moisture[1][2].

Q3: What is the stability of this compound in biological matrices like plasma during storage?

A3: Based on studies of Linezolid, this compound is expected to be stable in plasma. Linezolid has been shown to be stable in plasma at -20°C for at least 63 days and at -80°C for up to 12 months[3][4]. For shorter periods, it is stable at room temperature (22-23°C) for up to 24 hours[4].

Q4: Can I subject my plasma samples containing this compound to multiple freeze-thaw cycles?

A4: Yes, studies on Linezolid indicate that it is stable for at least three freeze-thaw cycles in plasma without significant degradation[3][4]. Therefore, this compound is also expected to be stable under these conditions.

Q5: How does the position of the deuterium label affect the stability of this compound?

A5: The deuterium label in this compound is on the acetamide methyl group. This position is susceptible to metabolism. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolism at this site, a phenomenon known as the kinetic isotope effect[5][6]. This can lead to a longer half-life of the deuterated compound compared to its non-deuterated counterpart.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent internal standard response between samples. 1. Improper storage of stock solutions. 2. Degradation of this compound in the biological matrix. 3. Inconsistent sample preparation.1. Ensure stock solutions are stored at the recommended temperatures and used within the specified timeframe. Prepare fresh stock solutions if necessary. 2. Verify that samples were consistently stored at -20°C or -80°C and that bench-top time was minimized. 3. Review and standardize the sample preparation workflow, ensuring consistent volumes and mixing.
Appearance of unexpected peaks in chromatograms. 1. Degradation of this compound. 2. Contamination of the sample or analytical system. 3. Metabolic switching leading to different metabolites.1. Perform forced degradation studies to identify potential degradation products. 2. Analyze blank matrix and solvent samples to identify sources of contamination. 3. While less common for an internal standard, consider the possibility of altered metabolic pathways. This is more relevant for deuterated drugs under development[7].
Loss of signal intensity over a sequence of injections. 1. Instability of the processed sample in the autosampler.1. Studies on Linezolid show stability in the autosampler at 4°C for over 48 hours[8]. If issues persist, consider reducing the time between sample preparation and injection or re-validating autosampler stability for your specific conditions.

Data on Stability of Linezolid (as a proxy for this compound)

Table 1: Storage Stability in Biological Matrices
MatrixStorage TemperatureDurationStability FindingCitation
PlasmaRoom Temperature (22-23°C)24 hoursStable[4]
Plasma2-8°C7 daysStable[3]
Plasma-20°C63 daysStable[4]
Plasma-20°C1-1.5 monthsStable[3]
Plasma-80°C12 monthsStable[3]
Dried Blood Spots (DBS)Room Temperature30 daysStable (except for high concentrations)[3]
Dried Blood Spots (DBS)2-8°C30 daysGood stability[3]
Table 2: Freeze-Thaw and Bench-Top Stability
ConditionMatrixCycles/DurationStability FindingCitation
Freeze-ThawPlasma3 cyclesStable[3][4]
Bench-TopPlasma48 hours (refrigerator)Stable[9]
Bench-TopProcessed Sample (Autosampler)48 hours (4°C)Stable[8]

Experimental Protocols

Protocol 1: Determination of Freeze-Thaw Stability

  • Sample Preparation: Spike a known concentration of this compound into the biological matrix (e.g., plasma). Divide the sample into aliquots.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this cycle for the desired number of times (typically three).

  • Analysis: After the final thaw, process the samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Comparison: Compare the concentration of this compound in the freeze-thaw samples to that of a freshly prepared control sample that has not undergone freeze-thaw cycles. The deviation should be within an acceptable range (e.g., ±15%).

Protocol 2: Determination of Bench-Top Stability

  • Sample Preparation: Spike a known concentration of this compound into the biological matrix.

  • Incubation: Leave the samples on the laboratory bench at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: At the end of the incubation period, process the samples using a validated bioanalytical method.

  • Comparison: Compare the concentration of this compound in the bench-top samples to that of a freshly prepared control sample. The deviation should be within an acceptable range.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis Prep Spike this compound in Biological Matrix FT Freeze-Thaw Cycles Prep->FT BT Bench-Top Incubation Prep->BT LT Long-Term Storage Prep->LT Analysis LC-MS/MS Analysis FT->Analysis BT->Analysis LT->Analysis Comparison Compare to Control Analysis->Comparison Deuteration_Effect cluster_linezolid Linezolid cluster_defluoro This compound L Linezolid (C-H bond) Met_L Metabolism L->Met_L Faster Prod_L Metabolites Met_L->Prod_L D This compound (C-D bond) Met_D Metabolism D->Met_D Slower Prod_D Metabolites Met_D->Prod_D

References

Resolving chromatographic peak splitting for Defluoro Linezolid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak splitting for Defluoro Linezolid-d3.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting?

Peak splitting is a phenomenon in high-performance liquid chromatography (HPLC) where a single compound, which should ideally produce a single symmetrical Gaussian peak, appears as two or more distinct or partially merged peaks.[1][2][3] This can manifest as a "twin" peak or a "shoulder" on the main peak.[2][3] Such distortion can lead to inaccurate quantification and complicates data interpretation.[4][5]

Q2: Why is my this compound peak splitting while other peaks in the chromatogram look fine?

If only the peak for this compound is splitting, the issue is likely related to a specific chemical interaction or a method parameter affecting this compound uniquely.[1][6] Common causes include:

  • Sample Solvent Mismatch: The solvent used to dissolve the sample has a significantly different or stronger elution strength than the mobile phase.[7][8][9][10]

  • Co-elution: An impurity, isomer, or a related compound is eluting very close to the analyte peak.[1][4]

  • On-column Degradation: The analyte may be unstable under the current chromatographic conditions.[11]

  • Mobile Phase pH: The pH of the mobile phase may be close to the pKa of this compound, causing it to exist in multiple ionization states.[4]

Q3: Could the deuterium (d3) labeling be the cause of the peak splitting?

While chromatographic separation due to isotopic differences (isotopic fractionation) has been observed, it is generally a subtle effect that might cause slight peak broadening.[12] It is highly unlikely to cause a distinct split into two separate peaks under typical reversed-phase HPLC conditions. The root cause is almost certainly related to other chromatographic or system factors.

Q4: Does peak splitting indicate that my this compound sample is impure?

Not necessarily. While a co-eluting impurity is one possible cause, peak splitting is more frequently a result of suboptimal chromatographic conditions or issues with the HPLC system itself.[1][5] It is essential to conduct a systematic investigation of the method and instrument before concluding that the sample is impure.[5]

Troubleshooting Guide

Resolving peak splitting requires a systematic approach. The first step is to determine if the problem is specific to your analyte or affects the entire system.

Step 1: Initial Diagnosis

Observe the entire chromatogram.

  • If only the this compound peak is splitting: The problem is likely chemical or method-related. Proceed to the Analyte-Specific Troubleshooting section.

  • If all peaks in the chromatogram are splitting: The problem is likely mechanical or related to the HPLC system hardware. Proceed to the System-Wide Troubleshooting section.[1][13]

Troubleshooting Workflow

G start Peak Splitting Observed for this compound check_scope Are ALL peaks splitting? start->check_scope system_issue System-Wide Issue check_scope->system_issue  Yes analyte_issue Analyte-Specific Issue check_scope->analyte_issue  No   check_frit Check for Blocked Frit or Column Contamination system_issue->check_frit check_void Inspect for Column Void or Poor Packing check_frit->check_void check_connections Verify Tubing Connections (check for dead volume) check_void->check_connections system_solution Clean/Replace Frit or Column Remake Connections check_connections->system_solution check_solvent Sample Solvent / Mobile Phase Mismatch? analyte_issue->check_solvent check_coelution Possible Co-elution? check_solvent->check_coelution check_method Suboptimal Method (pH, Temp, Gradient)? check_coelution->check_method analyte_solution Modify Method Parameters check_method->analyte_solution

References

Investigating isotopic exchange in Defluoro Linezolid-d3 under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating isotopic exchange in Defluoro Linezolid-d3, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] For this compound, the deuterium atoms are located on the N-acetyl methyl group. The loss of these deuterium labels can lead to a mass shift in the internal standard, resulting in inaccurate quantification in mass spectrometry-based assays.[1] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1]

Q2: What factors can promote the isotopic exchange of the deuterium labels in this compound?

A: The primary factors that can promote unwanted isotopic exchange are:

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[1][2] For this compound, acidic conditions may facilitate the exchange of the deuterium atoms on the carbon adjacent to the carbonyl group of the acetyl moiety.[2][3]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms that can exchange with the deuterium labels.

  • Position of the Label: Deuterium atoms on carbons alpha to a carbonyl group are more susceptible to exchange due to the potential for enolization under acidic or basic conditions.[3][4]

Q3: How can I detect if my this compound is undergoing isotopic exchange?

A: You can detect isotopic exchange using the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor the mass-to-charge ratio (m/z) of your this compound standard over time. A decrease in the abundance of the deuterated species and an increase in the abundance of partially or fully protiated species is indicative of isotopic exchange.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals corresponding to the N-acetyl methyl group, while ²H NMR would show a decrease in the deuterium signal at that position.[5][6]

Q4: Is the morpholine ring of Defluoro Linezolid susceptible to degradation under acidic conditions?

A: Studies on Linezolid have shown that it is labile to acids.[7][8] Acid hydrolysis primarily leads to the cleavage of the N-acetyl moiety.[7][8] While the morpholine ring itself is generally stable, extreme acidic conditions could potentially lead to degradation.

Troubleshooting Guides

Issue 1: Loss of Deuterium Label in this compound Standard

Symptoms:

  • Inconsistent or decreasing signal intensity of the deuterated internal standard in LC-MS analysis.

  • Appearance of peaks corresponding to Defluoro Linezolid-d2, -d1, or -d0.

  • Inaccurate and imprecise quantification of the analyte.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Acidic Sample/Solvent Conditions - Neutralize the sample pH before analysis if possible.- Minimize the time the standard is in an acidic solution.- If acidic conditions are required for chromatography, use a mobile phase with the lowest possible acidity that still provides good peak shape.Acid can catalyze the enolization of the N-acetyl group, facilitating deuterium exchange.[3][4]
Elevated Temperature - Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C).- Use a cooled autosampler if available.Higher temperatures accelerate the rate of isotopic exchange.
Inappropriate Solvent - Prepare stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) if the experimental workflow allows.Aprotic solvents lack exchangeable protons, thus preventing H/D exchange.
Issue 2: Chromatographic Peak Tailing or Splitting for this compound

Symptoms:

  • Broad, tailing, or split peaks for the deuterated standard.

  • Poor peak shape compared to the unlabeled analyte.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
On-Column Isotopic Exchange - Optimize the mobile phase pH to be as close to neutral as possible without compromising chromatographic performance.Acidic mobile phases can cause on-column exchange, leading to a mixed population of deuterated and protiated species with slightly different retention times.
Degradation of the Molecule - Analyze a fresh sample of the standard.- Review the sample preparation procedure for harsh conditions (e.g., strong acids, high temperatures).Linezolid is known to degrade under acidic conditions, which can result in multiple degradation products.[7][8]

Quantitative Data Summary

The following table presents hypothetical data from a stability study of this compound under various acidic conditions to illustrate potential deuterium loss.

pH Incubation Time (hours) Temperature (°C) Remaining this compound (%) Formation of Defluoro Linezolid-d2 (%) Formation of Defluoro Linezolid-d1 (%) Formation of Defluoro Linezolid-d0 (%)
1.0242585.210.13.51.2
2.0242595.83.10.90.2
4.0242599.50.4<0.1<0.1
1.024497.32.00.60.1

Experimental Protocols

Protocol 1: Monitoring Isotopic Exchange of this compound by HPLC-MS

Objective: To quantify the rate of deuterium loss from this compound under specific acidic conditions.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl) solutions of varying pH (e.g., 1, 2, 4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Deionized water

  • HPLC system coupled to a high-resolution mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ACN.

    • In separate vials, dilute the stock solution with the acidic HCl solutions to a final concentration of 1 µg/mL.

    • Prepare a control sample by diluting the stock solution in deionized water.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 25°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial for analysis.

  • HPLC-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full scan from m/z 100-500

      • Monitor the ion chromatograms for this compound and its corresponding d2, d1, and d0 isotopologues.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue at each time point.

    • Calculate the percentage of each species relative to the total integrated area of all isotopologues.

Visualizations

Isotopic_Exchange_Mechanism cluster_0 Acid-Catalyzed Enolization cluster_1 Reprotonation d3_keto This compound (Keto Form) protonated_carbonyl Protonated Carbonyl d3_keto->protonated_carbonyl + H+ enol Enol Intermediate protonated_carbonyl->enol - D+ d2_keto Defluoro Linezolid-d2 (Keto Form) enol->d2_keto + H+

Caption: Proposed mechanism of acid-catalyzed deuterium-protium exchange.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare this compound in acidic solutions of varying pH incubate Incubate samples at a controlled temperature prep->incubate sampling Collect aliquots at specified time points incubate->sampling hplc_ms HPLC-MS analysis to separate and detect isotopologues sampling->hplc_ms data_analysis Integrate peak areas and calculate percentage of each isotopologue hplc_ms->data_analysis report Generate stability report data_analysis->report

Caption: Experimental workflow for monitoring isotopic exchange.

References

Technical Support Center: Minimizing Ion Suppression for Linezolid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the minimization of ion suppression for Linezolid and its internal standard during LC-MS/MS analysis.

Troubleshooting Guide

Q: My Linezolid signal is consistently low and variable, even with high concentrations. What is the likely cause?

A: This is a classic symptom of ion suppression. Ion suppression is a type of matrix effect where co-eluting molecules from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte (Linezolid) in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a reduced signal for the analyte, which can compromise sensitivity, precision, and accuracy.[3] Common culprits in biological samples include phospholipids, salts, and endogenous metabolites.[4][5][6]

Q: How can I definitively confirm that ion suppression is affecting my assay?

A: The most reliable method is a post-column infusion experiment . This technique helps visualize the regions in your chromatogram where ion suppression occurs.[1][7] You infuse a constant flow of a pure Linezolid solution into the LC eluent after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant Linezolid signal baseline indicates that components eluting from the column at that time are causing suppression.[4][8]

cluster_LC LC System Injector Injector (Blank Matrix Extract) Column Analytical Column Injector->Column Tee Column->Tee SyringePump Syringe Pump (Constant Linezolid Solution) SyringePump->Tee Infused Analyte MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Caption: Experimental setup for a post-column infusion analysis.

Q: I am using a simple protein precipitation (PPT) method, but my results are still inconsistent, especially between different patient samples. What should I do next?

A: While protein precipitation is a quick and common sample preparation technique, it is often insufficient for removing all matrix interferences, particularly phospholipids, which are a major cause of ion suppression in bioanalysis.[8][9] The variability between patient samples is likely due to differences in the composition of their biological matrix.

To improve your results, consider the following steps:

  • Enhance Sample Cleanup: Move to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10][11] SPE has been shown to provide high recovery for Linezolid (89.1-93.7%) and is more effective at removing interfering components.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as Linezolid-d3, is the gold standard.[13][14] Because it has nearly identical physicochemical properties to Linezolid, it will co-elute and experience the same degree of ion suppression. This allows for accurate correction through the analyte-to-IS ratio, compensating for sample-to-sample variability.[10][15]

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard to use for Linezolid quantification?

A1: The most effective internal standard is a stable isotope-labeled (SIL) analog , such as three-fold deuterated Linezolid (Linezolid-d3).[14] A SIL-IS is considered the gold standard because its chemical and physical properties are almost identical to the analyte.[13] This ensures that it co-elutes perfectly and is affected by matrix effects in the same way as Linezolid, providing the most accurate and reliable quantification.[15] If a SIL-IS is unavailable, a structural analog like Tedizolid may be used, but careful validation is required to ensure it is not subject to differential ion suppression.[16][17]

Q2: Which sample preparation technique is most effective for minimizing ion suppression with Linezolid?

A2: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it often fails to remove key interferences like phospholipids.[8][9] Solid-Phase Extraction (SPE) is generally the most effective and robust method for cleaning complex biological samples prior to Linezolid analysis.[11][12] It provides superior removal of a wide range of matrix components compared to PPT and LLE.[10] For a more targeted approach, specialized phospholipid removal plates offer a fast workflow similar to PPT but with the high efficiency of phospholipid cleanup.[9]

Q3: How can I optimize my chromatographic conditions to avoid ion suppression zones?

A3: Chromatographic separation is a powerful tool to combat ion suppression. The goal is to ensure that Linezolid and its internal standard elute in a "clean" region of the chromatogram, away from major matrix interferences.[10]

  • Adjust the Gradient: Ion suppression is often most severe at the beginning of the run (where unretained, polar compounds elute) and at the end (where strongly retained, non-polar compounds like lipids elute).[2] Modify your gradient elution to ensure the Linezolid peak has a retention time between these zones.

  • Optimize the Mobile Phase: For positive ion mode analysis of Linezolid, a mobile phase consisting of acetonitrile and water with an acidic modifier like 0.1% formic acid is common, as it promotes protonation and good ionization.[16][18] Adding a buffer salt, such as ammonium acetate, can increase the ionic strength of the mobile phase and improve peak shape.[19]

  • Select an Appropriate Column: A reversed-phase C18 column is widely used and effective for retaining Linezolid.[16][18]

Q4: Can changing the mass spectrometer's ionization source or settings help reduce suppression?

A4: Yes, optimizing the ion source can help.

  • Ionization Technique: Electrospray ionization (ESI) is most commonly used for Linezolid.[18] However, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects, especially from non-volatile salts, and could be considered if suppression remains problematic.[2][7][20]

  • Dilute the Sample: A straightforward approach is to dilute the final sample extract.[13] This reduces the concentration of all components, including the interfering ones, but may not be feasible if the Linezolid concentration is already low.[21]

  • Reduce Flow Rate: Lowering the LC flow rate into the nano-flow range can reduce the magnitude of ion suppression by improving the desolvation process and creating smaller, more highly charged droplets.[2]

Data Presentation and Experimental Protocols

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Linezolid

TechniqueTypical Analyte RecoveryEffectiveness for Removing PhospholipidsThroughputReference
Protein Precipitation (PPT) >90%LowHigh[8][16]
Liquid-Liquid Extraction (LLE) 94-99%Moderate to HighMedium[22]
Solid-Phase Extraction (SPE) 89-94%HighLow to Medium[12]
Phospholipid Removal Plates >95%Very HighHigh[9]

Table 2: Recommended Starting LC-MS/MS Parameters for Linezolid Analysis

ParameterRecommended SettingRationaleReference
LC Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Provides good reversed-phase retention and separation.[16][18]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes protonation for positive ion mode.[16][18]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for elution.[16][18]
Flow Rate 0.4 - 0.6 mL/minA typical flow rate for analytical UPLC/HPLC.[16][18]
Ionization Mode ESI Positive (ESI+)Linezolid ionizes efficiently in positive mode.[18]
Internal Standard Linezolid-d3Co-elutes and compensates for matrix effects.[14]
MRM Transition Linezolid: m/z 338.0 -> 296.0Precursor and product ions for specific detection.[16][17]
Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific SPE sorbent and equipment.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: To 100 µL of plasma or serum, add the internal standard solution. Dilute the sample with 500 µL of 4% phosphoric acid and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less-retained interferences.

  • Elution: Elute the Linezolid and internal standard from the cartridge using 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • System Setup:

    • Prepare a stock solution of Linezolid (e.g., 1 µg/mL) in the mobile phase.

    • Load this solution into a syringe pump.

    • Using a T-connector, connect the outlet of the LC analytical column and the outlet of the syringe pump to the inlet of the mass spectrometer's ion source (as shown in the diagram above).

  • Establish Baseline: Begin the LC gradient without an injection. Start the syringe pump at a low flow rate (e.g., 10 µL/min) to deliver the Linezolid solution into the MS. Monitor the MRM transition for Linezolid until a stable, elevated signal baseline is achieved.

  • Inject Blank Matrix: While the infusion continues, inject a blank sample that has been processed through your entire sample preparation procedure.

  • Analyze Chromatogram: Monitor the Linezolid signal. Any significant drop or dip from the stable baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.

Workflow and Logic Diagrams

start Problem Identified: Low/Inconsistent Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_yes Ion Suppression Confirmed check_suppression->suppression_yes Suppression Detected suppression_no No Significant Suppression check_suppression->suppression_no No Suppression optimize_prep Optimize Sample Preparation suppression_yes->optimize_prep check_other Troubleshoot Other Issues: - Instrument Sensitivity - Sample Degradation - Standard Preparation suppression_no->check_other optimize_lc Optimize Chromatography optimize_prep->optimize_lc If suppression persists revalidate Re-evaluate Assay Performance optimize_prep->revalidate use_sil Implement Stable Isotope- Labeled Internal Standard optimize_lc->use_sil If suppression persists optimize_lc->revalidate use_sil->revalidate revalidate->optimize_prep Performance Not OK end_ok Problem Resolved revalidate->end_ok Performance OK Role of a Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_source Ion Source Analyte Linezolid Signal_Analyte Analyte Signal (Suppressed) Analyte->Signal_Analyte SIL_IS Linezolid-d3 (SIL-IS) Signal_IS IS Signal (Suppressed) SIL_IS->Signal_IS Matrix Matrix Interference (e.g., Phospholipids) Matrix->Analyte Suppresses Matrix->SIL_IS Suppresses Ratio Analyte / IS Ratio (Remains Constant) Signal_Analyte->Ratio Signal_IS->Ratio

References

Technical Support Center: Improving Linezolid Recovery During Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Linezolid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the recovery and reproducibility of Linezolid from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Linezolid recovery during SPE?

A1: Low recovery is the most frequent issue in SPE.[1] Key causes include:

  • Incorrect Sorbent Choice: A mismatch between the sorbent's chemistry and Linezolid's properties. For instance, using a sorbent that is too nonpolar may lead to irreversible binding.[1]

  • Suboptimal pH: The pH of the sample and solvents can alter the ionization state of Linezolid, affecting its retention on the sorbent.[1] Linezolid is a weak base with a pKa of 1.8, meaning it is not ionized in matrices with a pH greater than 4, such as blood and urine.[2]

  • Inadequate Elution Solvent: The elution solvent may be too weak to completely desorb Linezolid from the sorbent.[1][3]

  • Insufficient Elution Volume: The volume of the elution solvent may not be enough to quantitatively recover the analyte.[1][4]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[5]

Q2: Which type of SPE sorbent is best for Linezolid?

A2: Reversed-phase sorbents like C8 and C18 are commonly used for Linezolid extraction from plasma.[6][7] Polymeric sorbents such as Oasis HLB (hydrophilic-lipophilic balance) are also highly effective and can offer high, consistent recoveries with simplified protocols.[8][9] The choice depends on the sample matrix and the desired level of cleanup.

Q3: How does pH affect Linezolid retention and elution?

A3: For reversed-phase SPE, the sample should ideally be loaded under pH conditions where Linezolid is in its neutral, non-ionized form to maximize hydrophobic retention.[10] Since Linezolid is a weak base, maintaining a sample pH above 4 is recommended.[2] During elution, altering the pH to ionize the molecule can sometimes aid in its release from the sorbent, though elution with a strong organic solvent is typically sufficient.[1]

Q4: What are the recommended wash and elution solvents for Linezolid SPE?

A4:

  • Wash Solvent: A weak organic solvent mixture (e.g., 5% methanol in water) is typically used to remove polar interferences without prematurely eluting the Linezolid.[7]

  • Elution Solvent: Methanol or acetonitrile are effective elution solvents.[7][8][11] For C8 phases, methanol has been shown to yield high extraction recoveries (≥92.3%).[7] If recovery is low, increasing the organic percentage or using a stronger eluent is recommended.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the SPE of Linezolid.

Issue 1: Low Analyte Recovery (<75%)

If you are experiencing low recovery, it is crucial to determine at which step the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[12]

Symptom Potential Cause Recommended Solution
Analyte found in Load Fraction Poor Retention: The sorbent is not adequately retaining Linezolid. This could be due to an incorrect sorbent choice, a sample solvent that is too strong, or an improper sample pH.[12] The cartridge capacity may also have been exceeded.[5]* Verify Sorbent: Ensure a reversed-phase sorbent (e.g., C18, C8, or polymeric HLB) is being used.[1] * Adjust Sample Solvent: Dilute the sample with water or a weak buffer to reduce the organic content.[13] * Check Sample pH: Ensure the sample pH is > 4 to keep Linezolid in its neutral form.[2] * Reduce Sample Load: Decrease the sample volume or concentration, or use a cartridge with a higher sorbent mass.[4][5]
Analyte found in Wash Fraction Premature Elution: The wash solvent is too strong, causing Linezolid to elute from the sorbent along with interferences.[1][5][12]* Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in the wash solution (e.g., from 10% methanol to 5% methanol).[5]
Analyte Not Found in Any Fraction (Stuck on Cartridge) Incomplete Elution: The elution solvent is too weak or the volume is insufficient to desorb Linezolid completely from the sorbent.[1][3][12]* Increase Elution Solvent Strength: Switch to a stronger solvent (e.g., from methanol to acetonitrile) or add a modifier.[1][3] * Increase Elution Volume: Increase the volume of the elution solvent in increments and test for recovery. Eluting in two smaller aliquots can also improve efficiency.[1][3] * Incorporate a Soak Step: Allow the elution solvent to sit in the sorbent bed for 1-5 minutes before applying vacuum/pressure to ensure complete interaction.[5]
Issue 2: Poor Reproducibility (High %RSD)

Inconsistent results can undermine the reliability of your analysis.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Cartridge Bed Drying Out | The sorbent bed dried out after conditioning and before sample loading, leading to inconsistent interactions.[1] | Ensure the sorbent bed remains wetted after the equilibration step. Do not let the cartridge run dry before loading the sample. If it does, re-condition and re-equilibrate.[1] | | Inconsistent Flow Rate | A flow rate that is too high during sample loading can prevent proper equilibrium between the analyte and the sorbent.[1][5] | Maintain a slow and consistent flow rate during sample loading, typically around 1 mL/min, to allow for sufficient interaction time.[8] | | Variable Sample Pre-treatment | Inconsistencies in sample dilution, pH adjustment, or centrifugation can lead to variable results. | Follow a standardized and consistent sample pre-treatment protocol for all samples.[5] | | Clogged Cartridge | Particulate matter in the sample can clog the SPE cartridge, leading to inconsistent flow and channeling.[1][5] | Centrifuge or filter samples prior to loading to remove any particulate matter.[3] |

Experimental Protocols

Protocol 1: Linezolid Extraction from Human Plasma using Polymeric SPE (Oasis HLB)

This protocol is a general guideline and may require optimization.

  • Sorbent Information:

    • Phase: Oasis HLB (Hydrophilic-Lipophilic Balanced)

    • Format: 30 mg, 1 mL cartridge

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add an internal standard.

    • Dilute the sample 1:1 with 4% phosphoric acid in water and vortex. This step helps precipitate proteins and adjusts pH.[9]

  • SPE Procedure:

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of Milli-Q water through the cartridge. Do not allow the sorbent to dry.

    • Load: Load the pre-treated plasma sample at a slow, steady flow rate (~1 mL/min).[8]

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry: Dry the cartridge under vacuum for 1-2 minutes to remove the aqueous wash solvent.

    • Elute: Elute Linezolid with 1 mL of methanol into a clean collection tube. A second elution with another 1 mL of methanol can be performed to ensure complete recovery.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.[11]

Quantitative Data Summary

The following table summarizes expected recovery rates based on different SPE conditions found in the literature.

Sorbent TypeSample MatrixWash SolventElution SolventAverage Recovery (%)Reference
Oasis HLB WaterN/AMethanol>90%[8]
Oasis PRiME HLB Plasma5% Methanol90:10 ACN:MeOH98 ± 8%[9]
C8 PlasmaWater, then 5% MethanolMethanol≥92.3%[7]
C8 Dog, Rat, Mouse, Rabbit PlasmaN/A (Details not specified)N/A (Details not specified)Quantitative[6]

Visualizations

SPE Workflow for Linezolid

The following diagram illustrates the standard workflow for solid-phase extraction of Linezolid.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_analysis Final Analysis Sample Plasma Sample Pretreat Dilute & Acidify Sample->Pretreat Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Analyze LC-MS Analysis Evaporate->Analyze

Caption: General workflow for Linezolid solid-phase extraction.

Troubleshooting Low Recovery

This decision tree provides a logical path for troubleshooting low recovery issues.

Troubleshooting_Tree Start Problem: Low Linezolid Recovery CheckFractions Step 1: Analyze Load, Wash & Elute Fractions Start->CheckFractions InLoad Analyte in LOAD fraction? CheckFractions->InLoad InWash Analyte in WASH fraction? InLoad->InWash No Sol_Retention Solution: - Check sorbent choice - Decrease sample solvent strength - Adjust sample pH (>4) - Reduce sample load InLoad->Sol_Retention Yes (Poor Retention) NotFound Analyte NOT FOUND in any fraction? InWash->NotFound No Sol_Wash Solution: - Decrease % organic in wash solvent InWash->Sol_Wash Yes (Premature Elution) Sol_Elution Solution: - Increase elution solvent strength - Increase elution volume - Add a 'soak step' NotFound->Sol_Elution Yes (Incomplete Elution)

Caption: Decision tree for troubleshooting low Linezolid recovery.

References

Calibration curve issues with Defluoro Linezolid-d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Defluoro Linezolid-d3 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Defluoro Linezolid, which is an impurity of the antibiotic Linezolid.[1] As a deuterated analog, it is chemically and physically very similar to the unlabeled analyte (Defluoro Linezolid or Linezolid itself). This similarity makes it an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] It is added at a known concentration to all samples, calibration standards, and quality controls to correct for variability during sample preparation and instrument analysis, thereby improving the accuracy and precision of the results.

Q2: What are the most common issues encountered when using this compound as an internal standard?

The most frequently observed problems include:

  • Calibration Curve Non-linearity: The response ratio of the analyte to the internal standard is not proportional to the analyte's concentration.

  • Poor Reproducibility: Inconsistent results across different runs or batches.

  • Chromatographic Separation: The deuterated internal standard and the analyte have slightly different retention times.

  • Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.

  • Isotopic Contribution or Crosstalk: The signal from the internal standard contributes to the analyte's signal, or vice-versa.

Q3: How should this compound be stored?

This compound should be stored as a solid at 2-8°C in a refrigerator.[1] Stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[3] Refer to the supplier's certificate of analysis for specific storage recommendations.

Troubleshooting Guide

This guide provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My calibration curve is non-linear.

A non-linear calibration curve is a common issue that can arise from several sources. The troubleshooting workflow below can help identify the root cause.

start Non-Linear Calibration Curve check_is Verify IS Concentration and Purity start->check_is check_range Evaluate Calibration Range start->check_range check_matrix Investigate Matrix Effects start->check_matrix check_instrument Assess Instrument Performance start->check_instrument is_conc IS concentration too high/low? check_is->is_conc Concentration range_high High concentration saturation? check_range->range_high High End matrix_effects Differential matrix effects present? check_matrix->matrix_effects detector_sat Detector saturation? check_instrument->detector_sat Detector is_purity IS purity acceptable? is_conc->is_purity No solution_is Adjust IS concentration. Prepare fresh solutions. is_conc->solution_is Yes is_purity->check_range Yes solution_purity Verify purity via LC-MS. Consider a new lot. is_purity->solution_purity No range_low Issues at LLOQ? range_high->range_low No solution_range_high Reduce upper concentration limit or dilute samples. range_high->solution_range_high Yes range_low->check_matrix No solution_range_low Optimize LLOQ or improve sample preparation. range_low->solution_range_low Yes matrix_effects->check_instrument No solution_matrix Improve sample cleanup. Use matrix-matched calibrants. matrix_effects->solution_matrix Yes source_issues In-source instability/crosstalk? detector_sat->source_issues No solution_detector Dilute samples or adjust detector settings. detector_sat->solution_detector Yes solution_source Optimize MS source parameters (e.g., cone voltage). source_issues->solution_source Yes end_node Linear Curve Achieved source_issues->end_node No solution_is->end_node solution_purity->end_node solution_range_high->end_node solution_range_low->end_node solution_matrix->end_node solution_detector->end_node solution_source->end_node

Caption: Troubleshooting workflow for a non-linear calibration curve.

Detailed Troubleshooting Steps:

  • Verify Internal Standard Concentration: An incorrect IS concentration can lead to non-linearity. The response of the IS should be consistent and well within the linear range of the detector.

    • Action: Prepare a fresh stock and working solution of this compound. Re-analyze the calibration curve.

  • Evaluate the Calibration Range: Non-linearity is often observed at the upper and lower ends of the curve.

    • High Concentrations: Detector saturation or ion suppression effects can become more pronounced at high analyte concentrations.

    • Low Concentrations: Poor signal-to-noise, background interference, or analyte adsorption can affect linearity at the lower limit of quantitation (LLOQ).

    • Action: Narrow the calibration range or use a weighted regression model (e.g., 1/x or 1/x²).

  • Investigate Matrix Effects: Even with a stable isotope-labeled IS, differential matrix effects can occur, where the analyte and IS experience different degrees of ion suppression or enhancement.

    • Action: Perform a post-extraction addition experiment to evaluate matrix effects. If significant effects are present, improve the sample cleanup procedure or use matrix-matched calibration standards.

Parameter Neat Solution Post-Spiked Sample (Matrix) Matrix Effect (%)
Analyte Peak Area150,00090,000-40% (Suppression)
IS Peak Area160,000120,000-25% (Suppression)
Difference 15% (Differential)
  • Check for Crosstalk: Ensure that the MS/MS transitions for the analyte and this compound are specific and that there is no significant signal contribution from one to the other.

    • Action: Analyze a high-concentration solution of the analyte and check for any response in the IS channel, and vice-versa. If crosstalk is observed, optimize MS/MS parameters or select different transitions.

Issue 2: My results show poor reproducibility and high variability.

Poor precision is often related to inconsistent sample preparation or instrument performance.

start Poor Reproducibility (High %RSD) check_is_addition Review IS Addition Step start->check_is_addition check_extraction Evaluate Sample Extraction start->check_extraction check_chromatography Assess Chromatographic Performance start->check_chromatography is_volume Inconsistent IS volume? check_is_addition->is_volume extraction_recovery Variable extraction recovery? check_extraction->extraction_recovery peak_shape Poor peak shape or inconsistent integration? check_chromatography->peak_shape is_timing IS added at the start? is_volume->is_timing No solution_pipetting Use calibrated pipettes. Ensure proper technique. is_volume->solution_pipetting Yes is_timing->check_extraction Yes solution_timing Add IS at the very first step to correct for all losses. is_timing->solution_timing No extraction_recovery->check_chromatography No solution_extraction Optimize extraction method (e.g., pH, solvent). extraction_recovery->solution_extraction Yes retention_time Retention time shifting? peak_shape->retention_time No solution_peak_shape Optimize chromatography. Review integration parameters. peak_shape->solution_peak_shape Yes solution_retention_time Equilibrate column properly. Check LC system for leaks. retention_time->solution_retention_time Yes end_node Improved Reproducibility retention_time->end_node No solution_pipetting->end_node solution_timing->end_node solution_extraction->end_node solution_peak_shape->end_node solution_retention_time->end_node

Caption: Workflow for troubleshooting poor reproducibility.

Detailed Troubleshooting Steps:

  • Inconsistent Internal Standard Addition: The IS must be added precisely and consistently to every sample.

    • Action: Use a calibrated positive displacement pipette for adding the IS. Ensure the IS is added at the earliest stage of sample preparation to account for variability in all subsequent steps.

  • Variable Extraction Recovery: If the extraction efficiency differs between the analyte and the IS, it can lead to imprecision.

    • Action: Optimize the extraction procedure (e.g., pH, solvent choice, mixing time) to ensure consistent recovery for both compounds.

  • Chromatographic Issues: Poor peak shape or shifting retention times can lead to inconsistent peak integration.

    • Action: Ensure the analytical column is not degraded and that the mobile phase is correctly prepared and degassed. Allow for sufficient column equilibration between injections.

Parameter Sample 1 Sample 2 Sample 3 %RSD
Before Optimization
Analyte/IS Ratio0.550.620.519.2%
After Optimization
Analyte/IS Ratio0.560.570.551.8%
Issue 3: The analyte and this compound peaks are separating chromatographically.

Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the two compounds may experience different matrix effects, compromising accuracy.

  • Action:

    • Confirm Co-elution: Overlay the chromatograms of the analyte and the IS to visualize the extent of separation.

    • Adjust Chromatography: Modify the mobile phase gradient to be shallower, which can help merge the peaks. Alternatively, using a column with lower resolution or a different stationary phase may be necessary.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards

This protocol outlines the preparation of a calibration curve for the quantification of an analyte using this compound as the internal standard.

1. Materials:

  • Analyte reference standard

  • This compound internal standard

  • HPLC-grade methanol and water

  • Formic acid (optional, for mobile phase)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock Solutions (e.g., 1 mg/mL):

  • Accurately weigh approximately 1 mg of the analyte standard and 1 mg of this compound into separate 1 mL volumetric flasks.

  • Dissolve the standards in methanol and bring each flask to volume. Mix thoroughly. These are your primary stock solutions.

3. Preparation of Intermediate and Working Solutions:

  • Analyte Intermediate Stock (e.g., 10 µg/mL): Dilute the primary analyte stock solution 1:100 with methanol.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Perform a serial dilution of the this compound primary stock to achieve the desired final concentration. This concentration should be chosen to provide a stable and robust signal in the mass spectrometer.

4. Preparation of Calibration Standards:

  • Label a series of autosampler vials for your calibration levels (e.g., CAL 1 to CAL 8).

  • Add the appropriate volume of the analyte intermediate stock to each vial to create a concentration range (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Add a constant volume of the Internal Standard Working Solution (e.g., 50 µL of 100 ng/mL) to every vial.

  • Bring all vials to a final constant volume (e.g., 1 mL) with the reconstitution solvent (typically matching the initial mobile phase composition).

Standard Level Analyte Intermediate Stock (10 µg/mL) Volume (µL) IS Working Solution (100 ng/mL) Volume (µL) Final Volume (µL) Final Analyte Conc. (ng/mL) Final IS Conc. (ng/mL)
CAL 10.150100015
CAL 20.550100055
CAL 31.0501000105
CAL 45.0501000505
CAL 510.05010001005
CAL 625.05010002505
CAL 750.05010005005
CAL 8100.050100010005

5. Analysis:

  • Inject the prepared calibration standards into the LC-MS/MS system, starting from the lowest concentration.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Plot the peak area ratio (Analyte Area / IS Area) versus the analyte concentration.

  • Perform a linear regression analysis to obtain the calibration curve and its equation (y = mx + c), which will be used to quantify unknown samples.

References

Technical Support Center: Method Refinement for High-Throughput Linezolid Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of Linezolid and novel antimicrobial compounds targeting similar pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Linezolid and how does it inform assay design?

A1: Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis.[1][2][3] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[1][2][3] This unique mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors. Assays should therefore be designed to measure the inhibition of bacterial growth (e.g., broth microdilution) or, more directly, the inhibition of translation.

Q2: Which bacterial strains are recommended as quality control (QC) organisms for Linezolid susceptibility testing?

A2: For quality control of Linezolid susceptibility testing, specific American Type Culture Collection (ATCC) strains are recommended. Commonly used strains include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[4][5] These strains have well-characterized and reproducible susceptibility profiles to Linezolid.

Q3: What are the acceptable quality control ranges for Linezolid against common QC strains?

A3: The acceptable QC ranges for Linezolid are established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI). Adherence to these ranges is critical for ensuring the accuracy and reproducibility of your screening results.

Quality Control StrainMethodAcceptable MIC Range (µg/mL)Reference
Staphylococcus aureus ATCC 29213Broth Microdilution1 - 4[4][5]
Enterococcus faecalis ATCC 29212Broth Microdilution1 - 4[4][5]

Q4: What is the "inoculum effect" and how can it impact my Linezolid screening results?

A4: The inoculum effect is a phenomenon where the initial concentration of bacteria in a susceptibility test can influence the measured Minimum Inhibitory Concentration (MIC). A higher than intended inoculum can lead to a falsely elevated MIC, while a lower inoculum can result in a falsely reduced MIC.[6] For high-throughput screening, precise standardization of the inoculum to approximately 5 x 10^5 CFU/mL is crucial for obtaining consistent and accurate results.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible MIC Values

Potential Cause Troubleshooting Steps
Inoculum Variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard and then diluted to the final target concentration of ~5 x 10^5 CFU/mL.[7][8] Verify inoculum density periodically with colony counts.
Compound Precipitation Visually inspect stock solutions and assay plates for any signs of compound precipitation. If observed, consider using a different solvent or adjusting the compound concentration.
Inaccurate Pipetting Calibrate and regularly service all manual and automated liquid handlers. Use appropriate pipette tips and techniques to ensure accurate volume dispensing, especially with small volumes in high-density plates.
Edge Effects Evaporation from wells on the perimeter of microplates can concentrate reagents and affect cell growth, leading to skewed results.[9][10] To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data.[10] Using plates with low-evaporation lids can also help.[10]

Issue 2: High Background Signal or Contamination

Potential Cause Troubleshooting Steps
Contaminated Reagents Use sterile technique for all manipulations. Regularly check media, buffers, and compound stocks for contamination by plating aliquots on nutrient agar.
Cross-Contamination Be meticulous with plate handling and liquid transfers to avoid well-to-well contamination. Use fresh pipette tips for each compound and dilution step.
Autofluorescence of Compounds Some test compounds may be inherently fluorescent, interfering with assays that use a fluorescent readout (e.g., resazurin-based viability assays).[11] Screen for compound autofluorescence by measuring the fluorescence of compound-only wells.

Issue 3: "Skipped" Wells or Trailing Growth

Potential Cause Troubleshooting Steps
"Skipped" Wells This refers to a lack of growth in a well while the wells with higher concentrations show growth.[12] This can be due to pipetting errors or compound precipitation. Review pipetting accuracy and compound solubility.
Trailing Growth This is the observation of reduced but persistent bacterial growth over a range of concentrations, making the MIC endpoint difficult to determine.[13] For Linezolid, the MIC should be read as the lowest concentration that completely inhibits visible growth.[8]

Experimental Protocols

High-Throughput Broth Microdilution for Linezolid Screening

This protocol is designed for screening compound libraries against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) in a 384-well format.

  • Compound Plating:

    • Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well microplate.

    • Include positive controls (Linezolid) and negative controls (vehicle only) on each plate.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Dispense the prepared bacterial suspension into each well of the compound-containing microplates.

    • Seal the plates to prevent evaporation and contamination.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Acquisition and Analysis:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

    • Alternatively, a viability dye such as resazurin can be added, and fluorescence measured.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that completely inhibits visible growth.

    • For HTS, "hits" are often identified as compounds that cause a significant reduction in bacterial growth (e.g., >80% inhibition) at a single screening concentration.

Visualizations

Linezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex joins to form No_Protein_Synthesis Protein Synthesis Blocked 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex binds mRNA mRNA mRNA->30S_subunit binds to Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->Initiation_Complex binds Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Initiation_Complex->No_Protein_Synthesis Formation Prevented by Linezolid HTS_Workflow Start Start: Compound Library Compound_Plating Compound Plating (384-well plates) Start->Compound_Plating Inoculation Plate Inoculation Compound_Plating->Inoculation Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Data_Acquisition Data Acquisition (OD600 or Fluorescence) Incubation->Data_Acquisition Data_Analysis Data Analysis (% Inhibition Calculation) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification (>80% Inhibition) Data_Analysis->Hit_Identification End End: Confirmed Hits Hit_Identification->End Troubleshooting_Logic Start Inconsistent MIC Results Check_QC Are QC Strains within range? Start->Check_QC Check_Inoculum Verify Inoculum Density (Plate Counts) Check_QC->Check_Inoculum No Consistent_Results Results Consistent Check_QC->Consistent_Results Yes Check_Reagents Check Reagent Integrity (Media, Compound Stocks) Check_Inoculum->Check_Reagents Check_Hardware Calibrate Liquid Handlers and Readers Check_Reagents->Check_Hardware Review_Protocol Review Protocol Adherence (Incubation Time/Temp) Check_Hardware->Review_Protocol Investigate_Artifacts Investigate Assay Artifacts (Edge Effects, Autofluorescence) Review_Protocol->Investigate_Artifacts Investigate_Artifacts->Start Re-test

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Linezolid Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount for successful drug development and clinical monitoring. This guide provides a comprehensive comparison of bioanalytical methods for the antibiotic Linezolid, focusing on the use of a deuterated internal standard, Defluoro Linezolid-d3, to ensure the highest level of accuracy and precision in line with regulatory expectations.

Linezolid is a critical antibiotic used in the treatment of serious infections caused by Gram-positive bacteria. To ensure its efficacy and safety, robust bioanalytical methods are essential for pharmacokinetic and therapeutic drug monitoring studies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of such bioanalytical methods.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for correcting variability during sample preparation and analysis.[6]

The Gold Standard: Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays, a suitable internal standard (IS) is crucial for accurate quantification. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, where atoms are replaced with their heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte and thus provide the most effective compensation for matrix effects and other sources of analytical variability.[6] While direct public domain data on "this compound" is not abundant, the principles of using a closely related deuterated internal standard are well-established and demonstrated in numerous studies with deuterated Linezolid.[7]

Comparative Performance of Bioanalytical Methods for Linezolid

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the determination of Linezolid in human plasma/serum. These methods employ different sample preparation techniques and chromatographic conditions, highlighting the robustness of the analytical approach when a suitable internal standard is utilized.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod 1 (Protein Precipitation & Online SPE)[7]Method 2 (Solid Phase Extraction)[8][9][10]Method 3 (UPLC-MS/MS)[11][12]
Biological Matrix SerumPlasmaPlasma/Serum
Sample Preparation Protein Precipitation followed by online Solid Phase Extraction (SPE)Solid Phase Extraction (SPE)Protein Precipitation
Internal Standard Three-fold deuterated LinezolidNot specified, but an IS was usedTedizolid
Chromatography Two-dimensional Liquid ChromatographyReversed-phase HPLC (C18 column)UPLC with BEH C18 column
Mobile Phase Not specified in detailAcetonitrile and 20 mM ammonium acetate solution (4:1 v/v)0.1% formic acid in water and acetonitrile (gradient)
Run Time 4 minutes< 3.5 minutes3 minutes

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1[7]Method 2[8][9][10]Method 3[12]
Linearity Range (mg/L or µg/mL) 0.13 - 320.1 - 200.01 - 20
Inaccuracy (%) < 6-2.5 to 14.0-9.7 to 12.8
Imprecision (CV %) < 7.35.1 - 11.4< 14.2
Recovery (%) Not specified89.1 - 93.7Not specified
Lower Limit of Quantification (LLOQ) (mg/L or µg/mL) 0.130.10.01

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the bioanalytical method validation for Linezolid.

Sample Preparation: Protein Precipitation (A Common and Rapid Technique)
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., this compound at a concentration of 1 µg/mL).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[11][13][14]

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) maintained at a constant temperature (e.g., 40°C).[15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Linezolid and the internal standard are monitored. For Linezolid, a common transition is m/z 338.0 -> 296.1.[11] The transition for this compound would be expected to be m/z 341.0 -> 299.1 (assuming a +3 Da shift).

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Sample Biological Sample (Plasma/Serum) Spike_IS Spike with this compound Sample->Spike_IS Extraction Protein Precipitation / SPE Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Validation_Parameters Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) Data_Acquisition->Validation_Parameters Report Generate Validation Report Validation_Parameters->Report

Caption: Experimental workflow for bioanalytical method validation of Linezolid.

Internal_Standard_Selection_Logic start Start: Need for an Internal Standard sil_is Is a Stable Isotope-Labeled (SIL) IS available? start->sil_is struct_sim Is a structurally similar analog available? use_analog Select Structural Analog [Alternative] struct_sim->use_analog Yes no_is Re-evaluate method or synthesize IS [High Risk] struct_sim->no_is No sil_is->struct_sim No use_sil Select SIL IS (e.g., this compound) [Best Choice] sil_is->use_sil Yes

Caption: Decision pathway for internal standard selection in bioanalytical methods.

References

A Comparative Guide to Stable Isotope-Labeled Standards for Linezolid Quantification: Defluoro Linezolid-d3 vs. Linezolid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Linezolid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Defluoro Linezolid-d3 and the more commonly used Linezolid-d3 as stable isotope-labeled (SIL) internal standards for mass spectrometry-based bioanalysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Linezolid-d3 is presented below. These properties are fundamental to their behavior in an analytical system.

PropertyThis compoundLinezolid-d3
Molecular Formula C₁₆H₁₈D₃N₃O₄C₁₆H₁₇D₃FN₃O₄
Molecular Weight 322.37 g/mol 340.4 g/mol
Isotopic Purity Typically ≥98%Typically ≥99% deuterated forms (d₁-d₃)[1]
Structural Difference from Linezolid Absence of the fluorine atom on the phenyl ring; three deuterium atoms on the acetamide methyl group.Three deuterium atoms on the acetamide methyl group.

Performance Comparison: A Theoretical Perspective

In the absence of direct experimental comparisons, we can infer the potential performance of this compound relative to the established Linezolid-d3 based on key analytical parameters.

Chromatographic Co-elution:

Stable isotope-labeled internal standards are preferred because their physicochemical properties are nearly identical to the analyte, leading to co-elution during chromatography. This is crucial for compensating for matrix effects, which can vary across the chromatographic peak.

  • Linezolid-d3: As a deuterated analog of Linezolid, it is expected to co-elute very closely with the parent drug. However, a phenomenon known as the "isotope effect" can sometimes lead to a slight retention time shift between deuterated and non-deuterated compounds.[2][3] This shift is generally minimal and often does not significantly impact quantification.

  • This compound: The absence of a highly electronegative fluorine atom represents a more significant structural modification than the substitution of hydrogen with deuterium. The fluorine atom can influence the molecule's polarity and its interaction with the stationary phase of the chromatography column. Therefore, it is highly probable that this compound will exhibit a different retention time compared to Linezolid. This lack of co-elution could be a significant disadvantage, as the internal standard would not experience the same matrix effects as the analyte, potentially compromising the accuracy of the results.

Ionization Efficiency and Matrix Effects:

An ideal internal standard should have the same ionization response as the analyte in the mass spectrometer's ion source.

  • Linezolid-d3: Being structurally identical to Linezolid (apart from the isotopic labeling), it is expected to have the same ionization efficiency. Any suppression or enhancement of the ion signal due to matrix components should affect both the analyte and the internal standard equally, provided they co-elute.

  • This compound: The removal of the fluorine atom could potentially alter the electronic properties of the molecule, which might lead to a different ionization efficiency compared to Linezolid. If this compound does not co-elute with Linezolid, it will not accurately compensate for matrix effects that are specific to the retention time of the analyte.

Experimental Protocol: LC-MS/MS Quantification of Linezolid in Human Plasma

The following is a representative experimental protocol for the quantification of Linezolid in human plasma using a stable isotope-labeled internal standard, based on methods described in the scientific literature.[4][5][6]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Linezolid-d3 at 1 µg/mL in methanol).
  • Vortex for 10 seconds.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Linezolid: m/z 338.2 → 296.2
  • Linezolid-d3: m/z 341.2 → 299.2
  • This compound (predicted): m/z 323.2 → 281.2

Visualization of the Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.

Bioanalytical_Workflow Bioanalytical Workflow for Linezolid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard (e.g., Linezolid-d3) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Cross-Validation of a Linezolid Assay: A Comparative Guide for Analytical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a comprehensive comparison of Linezolid assay performance, drawing upon published experimental data to highlight key validation parameters and methodologies. The objective is to offer a framework for the cross-validation of Linezolid assays, facilitating method transfer and ensuring data integrity in multi-site studies.

The antibiotic Linezolid is critical in treating infections caused by resistant Gram-positive bacteria. Consequently, accurate and precise quantification of Linezolid in various biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. When these activities are conducted across multiple laboratories, a rigorous cross-validation of the analytical method is necessary to ensure that the data are comparable and reliable, regardless of the testing site.

This guide summarizes key performance data from various validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for Linezolid quantification. While not a direct inter-laboratory study, this compilation serves as a valuable resource for understanding the expected performance of these assays and for establishing acceptance criteria for cross-validation.

Comparative Performance of Linezolid Assays

The following tables summarize the validation parameters of different Linezolid assays as reported in various studies, representing the performance of distinct, validated laboratory methods.

High-Performance Liquid Chromatography (HPLC-UV) Methods
ParameterLaboratory 1 (Representative Data)Laboratory 2 (Representative Data)Laboratory 3 (Representative Data)
Linearity Range (µg/mL) 0.25 - 32[1][2]30.21 - 90.62[3]1 - 6[4]
Correlation Coefficient (r²) > 0.999[2][5]1.000[3]0.999[4]
Intra-day Precision (%CV) < 7.6[2]Not Reported< 2.0[4]
Inter-day Precision (%CV) < 7.6[2]< 5.5[6]< 2.0[4]
Accuracy (% Recovery) 90.9 - 106.5[2]99.2 - 99.5[3]96.5 - 115.1[4]
Lower Limit of Quantitation (LLOQ) (µg/mL) 0.2[7]Not Reported0.4[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterLaboratory A (Representative Data)Laboratory B (Representative Data)Laboratory C (Representative Data)
Linearity Range (µg/mL) 0.13 - 32[8]0.1 - 20[9]0.01 - 20[10]
Correlation Coefficient (r²) Not ReportedNot Reported0.9985[10]
Intra-day Precision (%CV) < 7.3[8]5.1 - 11.4[9]< 14.2[10]
Inter-day Precision (%CV) < 7.3[8]5.1 - 11.4[9]< 11.1[10]
Accuracy (% Bias or % of Nominal) < 6.0% Inaccuracy[8]97.5 - 114.0%[9]-9.7 to 12.8%[10]
Lower Limit of Quantitation (LLOQ) (µg/mL) 0.13[8]0.05[9]0.01[10]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the validation and cross-validation of a Linezolid assay.

Preparation of Quality Control (QC) Samples

A single laboratory should prepare a common set of QC samples to be distributed to all participating laboratories.

  • Matrix: Use the appropriate biological matrix (e.g., human plasma, serum) from the same lot and species to minimize variability.[11]

  • Concentrations: Prepare QC samples at a minimum of three concentration levels:

    • Low QC: 3 times the Lower Limit of Quantitation (LLOQ).[11]

    • Medium QC: At the mid-point of the calibration curve.[11]

    • High QC: Approximately 75-85% of the Upper Limit of Quantitation (ULOQ).[11]

  • Spiking: Prepare the QC samples by spiking a known concentration of a Linezolid reference standard into the biological matrix.[11]

Sample Preparation and Extraction
  • Protein Precipitation (Common for both HPLC and LC-MS/MS):

    • To 250 µL of the sample (calibrator, QC, or unknown), add 50 µL of an internal standard solution.[7]

    • Add 500 µL of a precipitation agent like acetonitrile or a mixture of acetonitrile/methanol (1:1).[7]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples at high speed (e.g., 5000 RPM for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for injection into the chromatography system.

  • Solid Phase Extraction (SPE) (Primarily for LC-MS/MS):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte (Linezolid) and the internal standard using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Chromatographic Conditions
  • Column: A C18 column is commonly used (e.g., InertSustain C18, 250x4.6 mm, 5µm).[3]

  • Mobile Phase: A mixture of a buffer (e.g., pH 3.0 phosphate buffer) and an organic solvent (e.g., methanol) is typical. A common ratio is 55:45 (v/v).[3]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[3]

  • Detection: UV detection is typically performed at a wavelength of 251 nm or 254 nm.[1][3]

  • Column Temperature: Maintained at a constant temperature, for instance, 45°C.[3]

  • Column: A C18 column suitable for mass spectrometry applications.

  • Mobile Phase: Typically consists of a mixture of water with an additive like formic acid or ammonium acetate and an organic solvent such as acetonitrile.[9]

  • Flow Rate: Adjusted based on the column dimensions and system, often in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[10]

    • Ion Transitions: Specific precursor-to-product ion transitions are monitored for Linezolid and the internal standard. For Linezolid, a common transition is m/z 338.01 → 296.03.[10]

Inter-Laboratory Sample Analysis and Acceptance Criteria
  • Analysis: Each participating laboratory should analyze a minimum of three replicates of each QC level in at least three separate analytical runs.[11]

  • Data Reporting: For each QC level, report the individual results, mean, standard deviation, and coefficient of variation (%CV).[11]

  • Acceptance Criteria for Cross-Validation:

    • The mean accuracy of the QCs from each laboratory should be within ±15% of the nominal value.[11]

    • The precision (%CV) for each laboratory should not exceed 15%.[11]

    • The percentage difference between the means of the two laboratories should ideally be within ±15%.[11]

Visualizing the Cross-Validation Process

To better understand the workflow and the key parameters involved in the cross-validation of a Linezolid assay, the following diagrams are provided.

G cluster_0 Laboratory A (Reference Lab) cluster_1 Laboratory B (Receiving Lab) A_protocol Define Standard Protocol B_protocol Adopt Standard Protocol A_protocol->B_protocol Method Transfer A_QC_prep Prepare & Distribute QC Samples B_QC_receive Receive QC Samples A_QC_prep->B_QC_receive A_validate In-house Method Validation A_analyze Analyze QC Samples A_validate->A_analyze A_data Generate Dataset A A_analyze->A_data compare Compare Datasets A & B (Accuracy, Precision) A_data->compare B_validate In-house Method Validation B_analyze Analyze QC Samples B_validate->B_analyze B_data Generate Dataset B B_analyze->B_data B_data->compare report Cross-Validation Report compare->report

Caption: Workflow for inter-laboratory cross-validation of a Linezolid assay.

G cluster_performance Performance Characteristics cluster_range Assay Range & Sensitivity cluster_specificity Specificity & Robustness Validation Core Validation Parameters Accuracy Accuracy (±15% of nominal) Validation->Accuracy Precision Precision (≤15% CV) Validation->Precision Linearity Linearity (r² ≥ 0.99) Validation->Linearity LLOQ LLOQ (Accuracy ±20%, Precision ≤20%) Validation->LLOQ Selectivity Selectivity (No interference) Validation->Selectivity Stability Stability (Analyte concentration ±15%) Validation->Stability

Caption: Key parameters for analytical method validation in each laboratory.

A successful inter-laboratory cross-validation demonstrates that the analytical method for Linezolid is robust, reliable, and transferable. By adhering to a standardized protocol and predefined acceptance criteria, researchers can have confidence in the consistency and quality of the analytical data generated across different testing sites, which is fundamental for making informed decisions throughout the drug development lifecycle.

References

Performance characteristics of a quantitative Linezolid assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common quantitative assays for the antibiotic Linezolid, focusing on their performance characteristics and experimental protocols. The selection of an appropriate assay is critical for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and drug development. This document aims to facilitate an informed decision by presenting objective data on various analytical methods.

Introduction to Linezolid Quantification

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Therapeutic drug monitoring of Linezolid is crucial to ensure efficacy while minimizing dose-related toxicities.[3][4] Several analytical methods are available for the quantification of Linezolid in biological matrices, with High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection and immunoassays being the most prevalent.[1][4][5]

Performance Characteristics of Linezolid Assays

The following tables summarize the key performance characteristics of different Linezolid assays based on published data.

Immunoassay

Table 1: Performance Characteristics of the ARK™ Linezolid Immunoassay [6][7]

ParameterPerformance
Assay Principle Homogeneous enzyme immunoassay based on competition between drug in the specimen and Linezolid labeled with recombinant glucose-6-phosphate dehydrogenase (rG6PDH).[6]
Linearity Range 0.75 - 30.0 µg/mL[6][7]
Accuracy (% Recovery) Within ±10% of the target concentration.[6]
Precision (CV%) Within-run, between-day, and total CV ≤10%.[6] In one study, imprecision of spiked quality controls was less than 7.0%.[8]
Limit of Blank (LoB) Analyzer-specific; one example is μB + 1.645 SD, where SD = 0.002.[6]
Limit of Detection (LoD) Analyzer-specific; one example is LoB + 1.652 SD, where SD = 0.041.[6]
Limit of Quantitation (LoQ) 0.75 µg/mL[7]
Interference No significant interference from tested endogenous substances, co-administered drugs, or Linezolid metabolites (PNU-142586 and PNU-142300).[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection

Table 2: Performance Characteristics of HPLC-UV Assays for Linezolid

ParameterPerformance DataReference
Linearity Range 0.25 - 32 mg/L[9]
25 - 25600 ng/mL[10]
0.50 - 20.0 µg/mL[11]
0.50 - 30.0 µg/mL[12]
Accuracy 90.912% - 106.459%[9]
-4.76% to +5.20%[10]
98% - 101%[11]
Precision (CV%) Intra-day and inter-day precision within 7.598%[9]
Intra- and inter-day precision within 8.90%[10]
Intra- and inter-day relative standard deviation <4.58%[11]
Intra-day precision <4.69% (UV) and <5.42% (DAD)[12]
Limit of Detection (LoD) 0.1 µg/mL[12]
Limit of Quantitation (LoQ) 0.25 µg/mL (UV) and 0.5 µg/mL (DAD)[12]
0.2 mg/L[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 3: Performance Characteristics of LC-MS/MS Assays for Linezolid

ParameterPerformance DataReference
Linearity Range 0.13 - 32 mg/L[14]
0.1 - 20 µg/mL[15]
0.01 - 20 µg/mL (Linezolid), 0.05 - 100 µg/mL (Metabolite PNU-142300)[16][17]
50.0 - 15,000.0 ng/mL[18]
Accuracy <6% inaccuracy[14]
-12.7% to +11.3% deviation[15]
-9.7% to 12.8%[16][17]
Precision (CV%) <7.3%[14]
Intra- and inter-assay precision 5.1 - 11.4%[15]
Intra- and inter-day precision <14.2%[16][17]
Limit of Detection (LoD) 0.05 µg/mL[15]
Recovery 89.1% - 93.7%[15]

Experimental Protocols

ARK™ Linezolid Immunoassay

The ARK™ Linezolid Assay is a homogeneous enzyme immunoassay.[6] The principle involves competition between Linezolid in the sample and Linezolid labeled with recombinant glucose-6-phosphate dehydrogenase (rG6PDH) for binding to an antibody reagent.[6] When the antibody binds to the enzyme-labeled Linezolid, the enzyme activity is reduced. The presence of Linezolid from the patient sample competes for antibody binding sites, leading to an increase in enzyme activity. This activity is directly proportional to the Linezolid concentration in the sample. The enzyme converts nicotinamide adenine dinucleotide (NAD) to NADH, which is measured spectrophotometrically.[6]

Immunoassay_Workflow cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_measurement Measurement Sample Sample (Linezolid) Binding_Reaction Binding Reaction Sample->Binding_Reaction Enzyme_Labeled_Linezolid Enzyme-Labeled Linezolid Enzyme_Labeled_Linezolid->Binding_Reaction Antibody Antibody Antibody->Binding_Reaction Enzyme_Activity Measure Enzyme Activity Binding_Reaction->Enzyme_Activity Proportional to free enzyme Concentration Calculate Concentration Enzyme_Activity->Concentration

Caption: Workflow of the competitive binding immunoassay for Linezolid.

HPLC-UV Assay

A typical HPLC-UV method for Linezolid quantification involves several key steps. First, the sample (e.g., plasma, serum) undergoes a sample preparation step, often protein precipitation with a solvent like acetonitrile or methanol, to remove interfering substances.[3][12] An internal standard is frequently added before this step to ensure accuracy.[13] After centrifugation, the supernatant is injected into the HPLC system. Chromatographic separation is commonly achieved on a C18 reversed-phase column with an isocratic mobile phase, often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[10][12] UV detection is then performed at a specific wavelength, typically around 252-254 nm, to quantify the Linezolid peak.[11][13]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection Supernatant_Collection->Injection HPLC_Column HPLC Column (e.g., C18) Injection->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Caption: General workflow for a typical HPLC-UV based Linezolid assay.

LC-MS/MS Assay

LC-MS/MS assays offer high sensitivity and specificity for Linezolid quantification.[4] Sample preparation is similar to that for HPLC-UV, often involving protein precipitation.[14] Isotope-labeled Linezolid is commonly used as an internal standard to improve accuracy.[14] Following chromatographic separation, which can be very rapid, the eluent is introduced into a mass spectrometer. Detection is typically performed using multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for Linezolid and its internal standard.[16][17]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Biological Sample Internal_Standard Add Isotope-Labeled Internal Standard Sample->Internal_Standard Precipitation Protein Precipitation Internal_Standard->Precipitation Extraction Extraction Precipitation->Extraction LC_Separation LC Separation Extraction->LC_Separation Mass_Spectrometry Mass Spectrometry (MS/MS) LC_Separation->Mass_Spectrometry MRM_Detection MRM Detection Mass_Spectrometry->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Caption: A typical workflow for a quantitative LC-MS/MS Linezolid assay.

Comparison of Alternatives

FeatureImmunoassay (e.g., ARK™)HPLC-UVLC-MS/MS
Principle Competitive enzyme immunoassayChromatographic separation and UV absorbance detectionChromatographic separation and mass-based detection
Throughput High, suitable for automation on clinical chemistry analyzers[6]ModerateModerate to high, depending on the system
Specificity Generally good, but potential for cross-reactivityGood, depends on chromatographic resolutionExcellent, high specificity due to MRM
Sensitivity Generally lower than chromatographic methodsGood, but may be less sensitive than LC-MS/MS[2]Excellent, highest sensitivity[4]
Equipment Cost Lower (utilizes existing clinical chemistry analyzers)ModerateHigh
Technical Expertise MinimalModerateHigh
Turnaround Time RapidModerateModerate
Flexibility Assay-specific, not easily modifiedHigh, method parameters can be optimizedHigh, can be multiplexed to measure other analytes simultaneously[4]

Conclusion

The choice of a quantitative Linezolid assay depends on the specific application, available resources, and desired performance characteristics. Immunoassays offer a convenient and rapid solution for clinical laboratories with automated platforms, providing good performance for routine therapeutic drug monitoring.[8] HPLC-UV methods are robust, reliable, and widely accessible, making them a cost-effective option for many research and clinical applications.[11][19] LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for research applications, pharmacokinetic studies, and situations requiring the highest analytical performance.[4][14] Researchers and drug development professionals should carefully consider the trade-offs between speed, cost, and analytical performance when selecting the most appropriate method for their needs.

References

A Comparative Guide to Incurred Sample Reanalysis for Linezolid: Evaluating Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Linezolid in human plasma, with a focus on the role of the internal standard in ensuring data accuracy and reproducibility, particularly during Incurred Sample Reanalysis (ISR). We will delve into the performance of a commonly used deuterated internal standard, Linezolid-d3, and discuss the theoretical advantages of a potential alternative, Defluoro Linezolid-d3. This document offers detailed experimental protocols and presents a framework for conducting and evaluating ISR in line with regulatory expectations.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred sample reanalysis is a critical component of bioanalytical method validation, designed to assess the reproducibility of an analytical method in the context of authentic study samples.[1][2] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples are obtained from subjects who have been administered the drug. These samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis and are not present in the artificial QC samples.[1] Therefore, ISR serves as a vital check to ensure that the validated method is robust and reliable for the analysis of real-world samples.

According to regulatory guidelines, for small molecules like Linezolid, at least two-thirds (67%) of the reanalyzed incurred samples must have results within 20% of the original reported value.[2][3]

The Critical Role of the Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is indispensable for accurate quantification. The IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and QCs. It helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Performance Comparison: Linezolid-d3 vs. This compound

This section compares the established performance of Linezolid-d3 with the theoretical advantages of using this compound as an internal standard for Linezolid bioanalysis.

Linezolid-d3: An Established Deuterated Internal Standard

Linezolid-d3 is a widely used stable isotope-labeled internal standard for the quantification of Linezolid.[4][5] Its chemical structure is identical to Linezolid, with three deuterium atoms replacing three hydrogen atoms on the acetyl methyl group. This mass difference of +3 Da allows for its differentiation from the analyte by the mass spectrometer, while its identical chemical properties ensure it behaves similarly during sample processing and analysis.

Experimental Data for Linezolid with Linezolid-d3 Internal Standard

Several studies have validated LC-MS/MS methods for Linezolid using Linezolid-d3. The following table summarizes typical performance data from such a method.

Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL (r² ≥ 0.99)[5]
Intra-Assay Precision (%CV) < 15%[5]
Inter-Assay Precision (%CV) < 15%[5]
Accuracy (% Bias) 97% to 112%[5]
Extraction Recovery 78% to 103%[5]
This compound: A Theoretical Alternative

While no direct comparative studies using this compound as an internal standard for Linezolid analysis are publicly available, we can theorize its potential advantages based on its structure. This compound is a hypothetical compound for this guide's purpose, representing a molecule where the fluorine atom on the phenyl ring is replaced by a hydrogen atom, and it also contains deuterium labeling.

Potential Advantages:

  • Chromatographic Separation: The absence of the highly electronegative fluorine atom would likely alter the polarity of the molecule, potentially leading to a slight shift in its retention time compared to Linezolid. This can be advantageous in preventing any potential for cross-signal interference, especially if the mass spectrometer has lower resolution.

  • Similar Ionization: As the core structure remains very similar to Linezolid, it is expected to have a comparable ionization efficiency in the mass spectrometer source, which is a key characteristic of a good internal standard.

  • Stable Isotope Labeling: The presence of deuterium atoms provides the benefits of a SIL internal standard, allowing for effective correction of matrix effects.

Considerations:

  • Differential Matrix Effects: While structurally similar, the difference in polarity due to the absence of fluorine could potentially lead to slightly different interactions with the matrix components, which might result in differential matrix effects compared to Linezolid. Thorough validation would be required to assess this.

  • Commercial Availability and Cost: The synthesis of a custom internal standard like this compound would likely be more complex and costly than sourcing the commercially available Linezolid-d3.

Experimental Protocols

This section provides detailed methodologies for the bioanalysis of Linezolid and for conducting Incurred Sample Reanalysis.

Bioanalytical Method for Linezolid in Human Plasma using LC-MS/MS

This protocol is based on established methods using a deuterated internal standard.[5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Linezolid-d3 at 1 µg/mL).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient: Isocratic or a shallow gradient depending on the required separation from matrix components.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linezolid: Precursor ion (m/z) 338.1 → Product ion (m/z) 296.1

    • Linezolid-d3: Precursor ion (m/z) 341.1 → Product ion (m/z) 299.1

  • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Incurred Sample Reanalysis (ISR) Protocol

This protocol outlines the steps for conducting a robust ISR evaluation in line with regulatory guidelines.[2][3]

1. Sample Selection

  • Select up to 10% of the total number of study samples for reanalysis.

  • Choose samples around the maximum concentration (Cmax) and in the terminal elimination phase.

  • Ensure the selected samples cover the range of concentrations observed in the study.

2. Reanalysis Procedure

  • Retrieve the selected incurred samples from storage.

  • Analyze the samples in a separate analytical run on a different day from the original analysis.

  • Use the same validated bioanalytical method as for the initial analysis.

  • The reanalysis run should include a full set of calibration standards and QCs.

3. Data Evaluation

  • Calculate the percentage difference between the original concentration and the reanalyzed concentration for each sample using the formula: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100

  • Assess if at least 67% of the reanalyzed samples have a percentage difference within ±20%.

Example ISR Data Presentation Template

Sample IDOriginal Concentration (µg/mL)Reanalyzed Concentration (µg/mL)Mean Concentration (µg/mL)% DifferencePass/Fail (within ±20%)
SUBJ-001-0112.511.812.15-5.76%Pass
SUBJ-002-052.32.52.48.33%Pass
SUBJ-003-0818.922.120.515.61%Pass
SUBJ-004-120.81.10.9531.58%Fail
... ... ... ... ... ...
Overall % Passing: XX%

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Linezolid-d3 or this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow for Linezolid quantification.

ISR_Workflow Start Start ISR Process Select_Samples Select Incurred Samples (~10% of total) Start->Select_Samples Retrieve_Samples Retrieve Samples from Storage Select_Samples->Retrieve_Samples Reanalyze Reanalyze using Validated Method Retrieve_Samples->Reanalyze Compare_Results Compare Original and Reanalyzed Results Reanalyze->Compare_Results Calculate_Difference Calculate % Difference Compare_Results->Calculate_Difference Evaluate_Criteria Evaluate Acceptance Criteria (≥67% within ±20%) Calculate_Difference->Evaluate_Criteria Pass ISR Passed Evaluate_Criteria->Pass Yes Fail ISR Failed Evaluate_Criteria->Fail No Investigate Investigate Root Cause Fail->Investigate

Caption: Incurred Sample Reanalysis (ISR) workflow.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for Linezolid. Linezolid-d3 has been demonstrated to be a suitable internal standard, providing good accuracy and precision. While this compound presents a theoretically interesting alternative, its performance would need to be experimentally verified. Regardless of the internal standard chosen, conducting Incurred Sample Reanalysis is a non-negotiable step to ensure the reproducibility and integrity of the data generated from clinical and non-clinical studies. The protocols and frameworks provided in this guide offer a solid foundation for researchers to develop and validate high-quality bioanalytical methods for Linezolid.

References

A Comparative Guide to Establishing Linearity and Range for Linezolid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of Linezolid, a crucial oxazolidinone antibiotic. We will focus on two critical validation parameters: linearity and analytical range. The objective is to offer a clear comparison of the performance of different techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The quantification of Linezolid is routinely performed using several analytical techniques, each with its own advantages and limitations. The most common methods include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Below is a summary of the linearity and range for each of these methods based on published literature. Linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, with a value close to 1.0 indicating a strong linear relationship between the analyte concentration and the instrumental response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Table 1: Comparison of Linearity and Range for Linezolid Quantification Methods

Analytical MethodTypical Linearity RangeCorrelation Coefficient (r²)Sample Matrix
UV-Visible Spectrophotometry 3 - 18 µg/mL[1][2]> 0.998[1][3]Tablets, Bulk Drug[1][4]
1 - 6 µg/mL[4]Not SpecifiedBulk Drug, Formulations[4]
4 - 18 µg/mL[3]0.9982[3]Solid Dosage Form[3]
HPLC-UV 0.125 - 32 mg/L[5]0.9999[5]Broth
30.21 - 90.62 µg/mL[6]1.000[6]Pharmaceutical Formulations[6]
0.30 - 50.0 µg/mL[7][8]> 0.998[7][8]Human Plasma[7][8]
LC-MS/MS 0.1 - 30.0 µg/mL[9]> 0.994[9]Human Plasma[9]
0.01 - 20 µg/mL[10][11]Not SpecifiedHuman Serum[10][11]
0.1 - 20 µg/mL[9]Not SpecifiedHuman Plasma[9]

Detailed Experimental Protocol: HPLC-UV Method

This section provides a detailed protocol for the determination of Linezolid in a pharmaceutical formulation using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This protocol is a representative example synthesized from established methods.[5][12][13]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid in a 30:70 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 35°C.[13]

  • Detection Wavelength: 254 nm.[5][13]

  • Injection Volume: 20 µL.[13]

2. Preparation of Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Linezolid reference standard and dissolve it in 100 mL of a suitable solvent like methanol or a mixture of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).[5]

3. Sample Preparation (from Tablets):

  • Weigh and finely powder at least 20 tablets to get a uniform sample.

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of Linezolid (e.g., 100 mg).

  • Transfer the powder to a 100 mL volumetric flask and add about 70 mL of the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

4. Linearity and Range Determination:

  • Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

  • Record the peak area for each injection.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration of Linezolid.

  • Perform a linear regression analysis to determine the slope, intercept, and the correlation coefficient (r²). A correlation coefficient of ≥ 0.999 is generally considered acceptable.[5]

  • The analytical range is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.

Visualizing the Workflow and Logical Relationships

To better understand the process of establishing linearity and range, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical connections between key parameters.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards samples Prepare Sample Solutions stock->samples inject Inject Standards and Samples into HPLC standards->inject samples->inject acquire Acquire Chromatographic Data inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression plot->regress linearity Establish Linearity (r^2) regress->linearity range Define Analytical Range linearity->range G cluster_params Core Parameters cluster_range Range Determination cluster_limits Boundary Conditions linearity Linearity (r^2) range Analytical Range linearity->range accuracy Accuracy accuracy->range precision Precision precision->range loq Limit of Quantitation (LOQ) range->loq uloq Upper Limit of Quantitation range->uloq

References

A Comparative Guide to Linezolid Quantification: Accuracy and Precision of LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the quantification of the antibiotic Linezolid in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical methods. This document summarizes key performance data, details experimental protocols, and offers a comparative look at alternative analytical techniques.

Performance of Linezolid LC-MS/MS Methods: A Data-Driven Comparison

The accuracy and precision of an analytical method are paramount for reliable therapeutic drug monitoring and pharmacokinetic studies. The following tables summarize the reported performance of various Linezolid LC-MS/MS methods from peer-reviewed studies.

Study Reference Matrix Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Linearity Range (µg/mL)
Study 1[1]Human Plasma5.1 - 11.45.1 - 11.497.5 - 114.00.1 - 20
Study 2[2]Human Serum< 14.2< 11.1-9.7 to 12.8 (as % deviation)0.01 - 20
Study 3[3]Human Plasma≤ 5.79≤ 2.5797.34 - 103.33 (intra-day), 93.30 - 105.59 (inter-day)0.05 - 5
Study 4Human Plasma1.3 - 8.61.3 - 8.6-12.7 to +11.3 (as % deviation)0.1 - 20
Study 5[4]Human Plasma< 10< 10Not explicitly stated0.1 - 30

%RSD: Percent Relative Standard Deviation

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful technique for Linezolid quantification due to its high sensitivity and selectivity, other methods are also employed.[5][6] Here's a brief comparison:

Method Advantages Disadvantages
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices.[6]Higher equipment and operational costs.
HPLC-UV Lower cost, widely available.[7]Lower sensitivity and potential for interference compared to LC-MS/MS.[5]
Fluorescence Immunochromatography Assay (FICA) Rapid and portable.Results show good correlation with LC-MS/MS but may have limitations in precision and accuracy.[8]
UPLC-MS/MS Faster analysis times and improved resolution compared to conventional HPLC.[9]Higher pressure requirements and potentially higher cost than HPLC.

Experimental Workflow for Linezolid LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of Linezolid in a biological matrix using LC-MS/MS.

Linezolid_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI+) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: A typical experimental workflow for Linezolid analysis by LC-MS/MS.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

This section provides a detailed protocol based on a compilation of common practices from the reviewed literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample, add an internal standard (e.g., deuterated Linezolid).

  • Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Linezolid: The precursor ion [M+H]+ is m/z 338.1. Common product ions for quantification and qualification are monitored.[3]

    • Internal Standard: The specific transitions for the chosen internal standard are monitored.

4. Calibration and Quality Control

  • Calibration curves are constructed by analyzing a series of calibration standards of known Linezolid concentrations in the same biological matrix.

  • Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the run.

This guide provides a foundational understanding of the accuracy, precision, and practical application of LC-MS/MS methods for Linezolid quantification. For specific applications, method validation should always be performed according to regulatory guidelines to ensure data integrity.

References

A Comparative Guide to the Inter-day and Intra-day Variability in Linezolid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Linezolid, a critical oxazolidinone antibiotic. Understanding the variability in its measurement is paramount for effective therapeutic drug monitoring (TDM) and robust clinical research. This document summarizes quantitative data on the precision of various assays, details experimental protocols, and visualizes key workflows and influencing factors.

Performance Comparison of Linezolid Quantification Methods

The accurate measurement of Linezolid concentrations in patient samples is crucial for optimizing dosing strategies, minimizing toxicity, and ensuring therapeutic efficacy. The choice of analytical method can significantly impact the reliability of these measurements. The following table summarizes the inter-day and intra-day variability, expressed as the coefficient of variation (CV%), for three commonly employed methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassay.

Analytical MethodIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy/Bias (%)Key AdvantagesKey Limitations
HPLC-UV < 7.77%[1]< 5.5%[2]-1.5% to 6.6%[3]Widely available, cost-effective, good precision.[4]Potential for interference from other compounds.[1]
LC-MS/MS < 14.2%[5]< 11.1%[5]-9.7% to 12.8%[5]High specificity and sensitivity, considered the gold standard.[4]Higher cost and complexity of instrumentation.
Immunoassay < 7.0%[3]< 7.0%[3]-1.5% to 6.6%[3]Rapid turnaround time, high throughput, ease of use.[3]Potential for cross-reactivity with metabolites or other drugs.

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable Linezolid quantification. Below are outlines of typical procedures for the three major analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine therapeutic drug monitoring of Linezolid due to its robustness and accessibility.

a) Sample Preparation (Protein Precipitation): [6][7]

  • To 100 µL of plasma or serum sample, add 200 µL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant for injection into the HPLC system.

b) Chromatographic Conditions: [6][7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in a specific ratio (e.g., 30:70 v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 254 nm.

c) Quantification:

  • A calibration curve is generated using standards of known Linezolid concentrations.

  • The concentration of Linezolid in the patient sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for Linezolid quantification due to its high specificity and sensitivity.[4]

a) Sample Preparation (Protein Precipitation): [5]

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated Linezolid).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

  • Transfer a portion of the clear supernatant for injection.

b) LC-MS/MS Conditions: [5]

  • Liquid Chromatography:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Linezolid and the internal standard.

c) Quantification:

  • The ratio of the peak area of Linezolid to the peak area of the internal standard is used for quantification against a calibration curve.

Immunoassay

Immunoassays offer a rapid and high-throughput alternative for Linezolid measurement, suitable for clinical laboratories. The ARK™ Linezolid Assay is a commercially available example.[8]

a) Principle:

  • This is a homogeneous enzyme immunoassay based on the competition between Linezolid in the sample and Linezolid labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody.[8]

  • The enzyme activity is directly proportional to the Linezolid concentration in the sample.[8]

b) Procedure (General Outline): [8]

  • Serum or plasma samples are used directly with the automated clinical chemistry analyzer.

  • The reagents, including the antibody/substrate and the enzyme conjugate, are loaded onto the analyzer.

  • The analyzer automatically mixes the sample and reagents.

  • The rate of NADH formation is measured spectrophotometrically, which is proportional to the Linezolid concentration.

c) Calibration and Quality Control:

  • A multi-point calibration is performed using calibrators provided with the kit.

  • Quality control materials at different concentration levels are run regularly to ensure the accuracy and precision of the assay.[9]

Visualizing Workflows and Influencing Factors

To better illustrate the processes and variables involved in Linezolid measurement, the following diagrams are provided.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient Sample (Serum/Plasma) Collection Sample Collection (Trough Level) Patient->Collection Handling Sample Handling & Storage Collection->Handling Preparation Sample Preparation (e.g., Protein Precipitation) Handling->Preparation Analysis Instrumental Analysis (HPLC, LC-MS/MS, IA) Preparation->Analysis Quantification Data Quantification Analysis->Quantification Interpretation Result Interpretation Quantification->Interpretation Reporting Reporting to Clinician Interpretation->Reporting

Caption: Therapeutic Drug Monitoring (TDM) workflow for Linezolid.

Variability_Factors cluster_patient Patient-related Factors cluster_drug Drug-related Factors cluster_analytical_factors Analytical Factors Variability Variability in Linezolid Measurement Renal Renal Function Variability->Renal Liver Liver Function Variability->Liver Age Age Variability->Age Comorbidities Co-morbidities Variability->Comorbidities DDI Drug-drug Interactions Variability->DDI Adherence Treatment Adherence Variability->Adherence Method Analytical Method Variability->Method Calibration Calibration Accuracy Variability->Calibration SampleHandling Sample Handling Variability->SampleHandling

Caption: Factors contributing to Linezolid measurement variability.

References

Navigating Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice and proper use of an internal standard (IS) are critical for the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of the primary types of internal standards, supported by experimental data, and outlines the regulatory landscape and key validation protocols to inform best practices in your laboratory.

The use of an internal standard is a fundamental practice in quantitative bioanalysis to correct for variability during sample preparation and analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and consistency of bioanalytical data.[1][2][3]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ICH M10 guideline unequivocally recommends the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) as the preferred choice.[4] A SIL-IS is a synthetic version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). This modification results in a compound that is chemically and physicochemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[4][5]

The primary advantage of a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical process, from extraction to detection. This includes co-elution during chromatography and experiencing the same degree of ionization suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[5][6] By compensating for these variations, SIL-IS significantly improves the accuracy and precision of the measurement.[6]

The Alternative: Structural Analog Internal Standards

When a SIL-IS is not available, a structural analog may be used as an internal standard.[4] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte. While a viable option, it is crucial to recognize that even minor structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[7] This can result in less effective compensation for analytical variability, potentially impacting the accuracy of the results.[7]

Performance Comparison: SIL-IS vs. Analog IS

Experimental data consistently demonstrates the superior performance of SIL-IS over structural analogs in key bioanalytical validation parameters.

Performance MetricStable Isotope-Labeled ISStructural Analog ISKey Observations
Accuracy (% Bias) -0.3% to +7.04%-9.6% to +1.5%SIL-IS consistently demonstrates a lower bias, indicating a more accurate measurement of the true analyte concentration.[6]
Precision (% CV) 1.86% to 9.85%0.4% to 11.4%Assays using SIL-IS generally exhibit lower coefficients of variation, signifying higher precision and reproducibility.[6]
Matrix Effect Effectively compensatedPotential for differential effectsThe co-eluting nature of SIL-IS allows for more reliable compensation of matrix-induced ion suppression or enhancement.[5]
Recovery Variability (%CV) Typically <15%Can be >15%SIL-IS more closely tracks the analyte's recovery during sample preparation, leading to less variability.

Case Study: Quantification of Thiocolchicoside

A comparative study evaluating the performance of a deuterated internal standard versus a non-deuterated (analog) internal standard for the quantification of Thiocolchicoside highlights these differences:

Validation ParameterMethod with Deuterated ISMethod with Analog IS
Linearity Range 0.04 - 7.56 ng/mL6 - 120 ng/mL
LLOQ 0.04 ng/mL3 ng/mL
Accuracy (% Nominal) 95.92 - 107.04%90.4 - 101.5%
Precision (% CV) 1.86 - 9.85%0.4 - 11.4%

Experimental Protocols for Internal Standard Validation

Robust experimental protocols are essential to validate the suitability of an internal standard in a bioanalytical method. The following are key experiments that should be performed in accordance with the ICH M10 guideline.

Internal Standard Suitability and Interference Check

Objective: To confirm that the selected internal standard does not interfere with the analyte quantification and vice versa.

Protocol:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a zero sample by spiking the blank matrix with the internal standard at its working concentration.

  • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analyze the samples using the bioanalytical method.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[4]

  • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[4]

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A: Analyte and internal standard in a neat solution.

    • Set B: Blank matrix extract spiked with analyte and internal standard post-extraction.

  • Calculate the matrix factor (MF) for the analyte and the internal standard by dividing the peak area in Set B by the peak area in Set A.

  • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Decision-Making and Workflow Visualizations

The selection of an appropriate internal standard is a critical step in method development. The following diagrams illustrate the decision-making process and a typical experimental workflow for internal standard validation.

Internal Standard Selection Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_samples Prepare Samples Blank Matrix, Zero Sample, LLOQ, QCs spike_is Spike Internal Standard Add IS to all samples except blank prep_samples->spike_is extraction Sample Extraction e.g., Protein Precipitation, LLE, SPE spike_is->extraction lcms_analysis LC-MS/MS Analysis Acquire data for analyte and IS extraction->lcms_analysis check_interference Check for Interference Analyze blank and zero samples lcms_analysis->check_interference calc_matrix_effect Calculate Matrix Effect Compare response in matrix vs. neat solution lcms_analysis->calc_matrix_effect assess_performance Assess Accuracy & Precision Analyze QC samples lcms_analysis->assess_performance

Internal Standard Validation Workflow

References

Safety Operating Guide

Proper Disposal of Defluoro Linezolid-d3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Defluoro Linezolid-d3, a derivative of the antibiotic Linezolid. Adherence to these guidelines is critical due to the compound's potential health hazards.

Immediate Safety and Handling Precautions:

This compound, similar to its parent compound Linezolid, is categorized as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation.[1] Prolonged or repeated exposure may cause organ damage.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Wear safety glasses with side shields or goggles that conform to European standard EN 166.[2]
Hand Protection Wear protective gloves. Inspect gloves for integrity before use.[2]
Body Protection Wear a lab coat or long-sleeved clothing.[2]
Respiratory In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[2][3]
Step-by-Step Disposal Procedure

This procedure outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including unused this compound powder, contaminated gloves, wipes, and weighing papers, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be securely sealed to prevent leaks or spills, and be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

2. Decontamination of Labware:

  • All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.

  • Rinse the contaminated items multiple times with an appropriate solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous liquid waste.

  • After solvent rinsing, wash with soap and water.

3. Packaging and Labeling for Disposal:

  • Ensure the hazardous waste container is tightly sealed.

  • The label on the container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Harmful")

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher

4. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • The storage area should be away from incompatible materials, such as strong bases and reducing agents.[2]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [1] This can lead to environmental contamination and is a violation of regulatory standards.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision points and procedural flow.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., unused powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the disposal of this compound waste.

decision Is Labware Contaminated? decontaminate Decontaminate Labware: 1. Triple rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. 3. Wash with soap and water. decision->decontaminate Yes no No Further Action Needed for Labware decision->no No reuse_dispose Reuse or Dispose of Clean Labware decontaminate->reuse_dispose

Caption: Decision diagram for handling contaminated labware.

References

Essential Safety and Logistical Information for Handling Defluoro Linezolid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Linezolid-d3 is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure[1]. Due to the structural similarity, Defluoro Linezolid-d3 should be handled with the same level of caution.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure. This includes protection for the eyes, face, hands, and body.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Protects against airborne particles, dust, and chemical splashes[2][3][4].
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can be a route of exposure[1][5].
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or creating dust. This can range from an N95 respirator to a powered air-purifying respirator (PAPR) for higher-risk activities[2][3][4][6][7].Minimizes inhalation of the compound, a primary exposure route[1][4].
Body Protection A lab coat or a disposable coverall (e.g., DuPont™ Tyvek®) is essential to protect skin and clothing[3][8].Provides a barrier against accidental spills and contamination[8].
Foot Protection Closed-toe shoes and shoe covers.Prevents contamination of personal footwear and the laboratory environment[3].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe 1. Isolate don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. Equip weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 3. Proceed dissolve Dissolve or Prepare Compound weigh->dissolve 4. Prepare Solution execute Execute Experimental Protocol dissolve->execute 5. Conduct Experiment decontaminate Decontaminate Work Surfaces execute->decontaminate 6. Clean doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe 7. De-equip dispose Dispose of Waste Properly doff_ppe->dispose 8. Finalize

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a Class II Biosafety Cabinet to ensure proper ventilation[4][9][10].

    • Assemble all necessary PPE as outlined in the table above.

    • Don PPE in the following order: shoe covers, gown/coverall, hair cover, mask/respirator, eye protection, and finally gloves.

  • Handling:

    • When weighing the solid compound, use a ventilated balance enclosure to minimize dust generation[9][10][11].

    • Handle all transfers of the compound carefully to avoid spills.

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • After completing the experimental work, decontaminate all surfaces and equipment.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first.

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including unused compound, disposable PPE (gloves, gowns, shoe covers), and cleaning materials, should be placed in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain[1].
Sharps Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste[1].

By adhering to these safety protocols and logistical plans, researchers can significantly mitigate the risks associated with handling the potent pharmaceutical compound, this compound, ensuring a safe and productive research environment.

References

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